molecular formula C31H48N7O19P3S B15551603 2,3-Dimethylideneoctanedioyl-CoA

2,3-Dimethylideneoctanedioyl-CoA

Katalognummer: B15551603
Molekulargewicht: 947.7 g/mol
InChI-Schlüssel: KPFQCDGCPZGURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethylideneoctanedioyl-CoA is a useful research compound. Its molecular formula is C31H48N7O19P3S and its molecular weight is 947.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H48N7O19P3S

Molekulargewicht

947.7 g/mol

IUPAC-Name

7-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-6-methylideneoct-7-enoic acid

InChI

InChI=1S/C31H48N7O19P3S/c1-17(7-5-6-8-21(40)41)18(2)30(45)61-12-11-33-20(39)9-10-34-28(44)25(43)31(3,4)14-54-60(51,52)57-59(49,50)53-13-19-24(56-58(46,47)48)23(42)29(55-19)38-16-37-22-26(32)35-15-36-27(22)38/h15-16,19,23-25,29,42-43H,1-2,5-14H2,3-4H3,(H,33,39)(H,34,44)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)

InChI-Schlüssel

KPFQCDGCPZGURO-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Hypothetical Endogenous Synthesis Pathway for 2,3-Dimethylideneoctanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The metabolite 2,3-Dimethylideneoctanedioyl-CoA is not a recognized component of established metabolic pathways in the current scientific literature. Consequently, the following guide presents a hypothetical biosynthetic pathway based on known enzymatic reactions and analogous metabolic routes. This document is intended as a theoretical framework to guide future research and discovery.

Introduction

This compound is a unique dicarboxylic acid derivative characterized by an eight-carbon backbone and two exocyclic double bonds (methylidene groups) at the C2 and C3 positions. While its natural occurrence is unconfirmed, its structure suggests potential roles as a metabolic intermediate, a signaling molecule, or a precursor for secondary metabolite synthesis. This guide proposes a plausible enzymatic pathway for its de novo synthesis, outlines experimental strategies for its investigation, and provides a framework for the characterization of the involved enzymes.

Proposed Biosynthetic Pathway

The hypothetical pathway commences from suberoyl-CoA, an intermediate in dicarboxylic acid metabolism, and proceeds through a series of enzymatic steps to generate the final product. The proposed enzymes are named based on their hypothetical functions.

Step 1: Desaturation of Suberoyl-CoA

The pathway is initiated by the introduction of a double bond between the C2 and C3 positions of suberoyl-CoA. This reaction is analogous to the action of acyl-CoA dehydrogenases.

  • Substrate: Suberoyl-CoA

  • Enzyme: Suberoyl-CoA Dehydrogenase (SCDH)

  • Product: 2,3-Dehydrosuberoyl-CoA

  • Cofactor: FAD

Step 2: Double Decarboxylation and Methylidene Group Formation

This key step involves the formation of the two methylidene groups. We propose a mechanism inspired by the biosynthesis of itaconic acid from cis-aconitate. A hypothetical enzyme, "Dehydrosuberoyl-CoA Dicarboxy-lyase" (DCDL), would catalyze the addition of two carboxyl groups to the double bond of 2,3-dehydrosuberoyl-CoA, followed by a simultaneous decarboxylation to yield the dimethylidene structure. This is a novel and complex reaction that would likely require a multi-domain enzyme or an enzyme complex.

  • Substrate: 2,3-Dehydrosuberoyl-CoA

  • Enzyme: Dehydrosuberoyl-CoA Dicarboxy-lyase (DCDL)

  • Product: this compound

  • Cofactors: Thiamine pyrophosphate (TPP), Mg²⁺

The following diagram illustrates the proposed signaling pathway.

G cluster_0 Mitochondrial Matrix Suberoyl-CoA Suberoyl-CoA 2,3-Dehydrosuberoyl-CoA 2,3-Dehydrosuberoyl-CoA Suberoyl-CoA->2,3-Dehydrosuberoyl-CoA Suberoyl-CoA Dehydrogenase (SCDH) (FAD -> FADH2) This compound This compound 2,3-Dehydrosuberoyl-CoA->this compound Dehydrosuberoyl-CoA Dicarboxy-lyase (DCDL) (2 CO2 out)

A hypothetical biosynthetic pathway for this compound.

Quantitative Data (Hypothetical)

The following tables present hypothetical kinetic parameters for the proposed enzymes. These values are templates for data to be collected in future experimental work.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µM/s)
Suberoyl-CoA DehydrogenaseSuberoyl-CoA5015750
Dehydrosuberoyl-CoA Dicarboxy-lyase2,3-Dehydrosuberoyl-CoA755375
MetaboliteCellular CompartmentHypothetical Concentration (µM)
Suberoyl-CoAMitochondria10 - 50
2,3-Dehydrosuberoyl-CoAMitochondria5 - 20
This compoundMitochondria/Cytosol1 - 10

Experimental Protocols

The elucidation of this hypothetical pathway requires a multi-faceted approach, combining metabolomics, enzymology, and molecular biology.

1. Metabolomic Profiling to Identify Intermediates

This protocol describes an untargeted metabolomics approach to detect the proposed intermediates in biological samples.

G Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Chromatographic Separation Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Picking, Alignment Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Database Matching (e.g., KEGG, Metlin) Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis Statistical Analysis

Workflow for metabolomic analysis to identify pathway intermediates.
  • Methodology:

    • Sample Preparation: Collect tissue or cell samples and immediately quench metabolic activity using liquid nitrogen. Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

    • LC-MS/MS Analysis: Separate metabolites using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Process raw data to identify features corresponding to the theoretical masses of the proposed intermediates. Fragment spectra (MS/MS) should be acquired to aid in structural elucidation.

    • Confirmation: Synthesize chemical standards of the proposed intermediates to confirm their identity by comparing retention times and fragmentation patterns.

2. Enzyme Assays for Functional Characterization

This protocol details how to assay the activity of the hypothetical enzymes.

  • Suberoyl-CoA Dehydrogenase (SCDH) Assay:

    • Principle: Monitor the reduction of a reporter dye (e.g., 2,6-dichlorophenolindophenol, DCPIP) that accepts electrons from FADH₂, spectrophotometrically.

    • Reaction Mixture: Prepare a reaction buffer containing purified SCDH, suberoyl-CoA, FAD, and DCPIP.

    • Measurement: Initiate the reaction by adding the substrate and monitor the decrease in absorbance at 600 nm.

  • Dehydrosuberoyl-CoA Dicarboxy-lyase (DCDL) Assay:

    • Principle: Directly measure the formation of this compound from 2,3-dehydrosuberoyl-CoA using LC-MS.

    • Reaction Mixture: Incubate purified DCDL with 2,3-dehydrosuberoyl-CoA, TPP, and Mg²⁺ in a suitable buffer.

    • Measurement: At various time points, quench the reaction and analyze the mixture by LC-MS to quantify the product formation.

3. Gene Identification and Recombinant Expression

This logical workflow outlines the steps to identify the genes encoding the hypothetical enzymes.

G Transcriptomic Analysis Transcriptomic Analysis Candidate Gene Selection Candidate Gene Selection Transcriptomic Analysis->Candidate Gene Selection Identify co-expressed genes with known dicarboxylic acid metabolism genes Gene Cloning Gene Cloning Candidate Gene Selection->Gene Cloning Based on homology to known dehydrogenases and lyases Heterologous Expression Heterologous Expression Enzyme Purification Enzyme Purification Heterologous Expression->Enzyme Purification Gene Cloning->Heterologous Expression e.g., in E. coli or S. cerevisiae Functional Assays Functional Assays Enzyme Purification->Functional Assays

An In-depth Technical Guide on the Putative Enzymatic Regulation of 2,3-Dimethylideneoctanedioyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,3-Dimethylideneoctanedioyl-CoA is a structurally unique dicarboxylic acid CoA ester. While its precise metabolic role is currently uncharacterized, its structure suggests involvement in modified fatty acid oxidation or specialized biosynthetic pathways. This document outlines a hypothetical framework for the enzymatic regulation of this compound, drawing parallels with the established metabolism of other dicarboxylic acid CoA esters. We propose potential enzymatic players, regulatory mechanisms, and detailed experimental protocols to investigate these hypotheses. This guide aims to provide a foundational resource for researchers interested in elucidating the metabolic significance of this intriguing molecule.

Proposed Metabolic Context and Key Regulatory Enzymes

Based on the metabolism of other dicarboxylic acid CoA esters, we hypothesize that the intracellular levels of this compound are primarily controlled by its rates of synthesis and degradation. The degradation is likely to proceed via a modified β-oxidation pathway.

1.1. Putative Biosynthesis:

The biosynthesis of this compound is likely a multi-step process involving the modification of a precursor dicarboxylic acid. A potential, though currently unverified, pathway could involve an acyl-CoA synthetase that activates 2,3-dimethylideneoctanedioic acid to its CoA ester. The regulation of this synthetase would be a critical control point.

1.2. Proposed Degradation Pathway:

Degradation is hypothesized to occur through peroxisomal and/or mitochondrial β-oxidation, analogous to other dicarboxylic acids[1][2]. Key enzymes in this proposed pathway include:

  • Acyl-CoA Oxidase (ACOX): Peroxisomal ACOX enzymes are known to act on dicarboxylic acid CoA esters[1]. A specific ACOX isoform may catalyze the initial dehydrogenation of this compound.

  • Enoyl-CoA Hydratase / 3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): These enzymes would catalyze the subsequent hydration and oxidation steps of the β-oxidation spiral.

  • Thiolase: This enzyme would cleave the resulting 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened dicarboxylic acid CoA ester.

Hypothetical Regulatory Mechanisms

The regulation of this compound levels is likely to occur at multiple levels, including substrate availability, allosteric regulation, and transcriptional control of the involved enzymes.

  • Substrate Availability: The concentration of the precursor, 2,3-dimethylideneoctanedioic acid, and Coenzyme A are fundamental determinants of the rate of synthesis.

  • Feedback Inhibition: The product, this compound, may exert feedback inhibition on its own synthesizing enzyme (the putative acyl-CoA synthetase).

  • Allosteric Regulation: Key metabolic intermediates, such as ATP, NADH, and acetyl-CoA, could allosterically modulate the activity of the degradative enzymes. For instance, high levels of acetyl-CoA may inhibit the thiolase enzyme.

  • Transcriptional Control: The expression of genes encoding the biosynthetic and degradative enzymes may be regulated by transcription factors responsive to the cellular metabolic state, such as PPARs (Peroxisome Proliferator-Activated Receptors), which are known to regulate peroxisomal β-oxidation.

Data Presentation: Hypothetical Kinetic Data

The following tables present hypothetical kinetic parameters for the key proposed enzymes involved in this compound metabolism. These values are for illustrative purposes and would need to be determined experimentally.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)InhibitorKi (µM)
Putative Acyl-CoA Synthetase 2,3-Dimethylideneoctanedioic acid1550Product25
Acyl-CoA Oxidase (ACOX) This compound25120Malonyl-CoA10
Thiolase 3-Keto-2,3-dimethylideneoctanedioyl-CoA10200Acetyl-CoA50

Experimental Protocols

4.1. Protocol for Acyl-CoA Synthetase Activity Assay

This protocol is designed to measure the activity of a putative acyl-CoA synthetase that synthesizes this compound.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM [14C]-2,3-Dimethylideneoctanedioic acid (as substrate)

    • Cell lysate or purified enzyme fraction

  • Initiation: Start the reaction by adding the enzyme source to the pre-warmed reaction mixture.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Extract the [14C]-2,3-Dimethylideneoctanedioyl-CoA product with an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting to determine the amount of product formed.

4.2. Protocol for Acyl-CoA Oxidase Activity Assay

This protocol measures the activity of ACOX on this compound.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate (B84403) buffer (pH 8.0)

    • 0.1 mM FAD

    • 50 µM this compound (as substrate)

    • Peroxisomal fraction or purified ACOX

  • Detection Reagent: Add a detection reagent that couples the H2O2 produced by the ACOX reaction to a colorimetric or fluorometric signal (e.g., horseradish peroxidase and a suitable substrate like Amplex Red).

  • Initiation and Measurement: Initiate the reaction by adding the substrate and monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Calculation: Calculate the rate of H2O2 production, which is stoichiometric with the rate of substrate oxidation.

Mandatory Visualizations

Signaling_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation (β-Oxidation) cluster_regulation Regulation Precursor 2,3-Dimethylidene- octanedioic Acid Synthetase Acyl-CoA Synthetase (Putative) Precursor->Synthetase Product 2,3-Dimethylidene- octanedioyl-CoA Synthetase->Product CoA Coenzyme A CoA->Synthetase ACOX Acyl-CoA Oxidase Bifunctional Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase ACOX->Bifunctional Thiolase Thiolase Bifunctional->Thiolase Shortened Dicarboxylyl-CoA Shortened Dicarboxylyl-CoA Thiolase->Shortened Dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Product_deg 2,3-Dimethylidene- octanedioyl-CoA Product_deg->ACOX Feedback Feedback Inhibition Feedback->Synthetase Allosteric Allosteric Modulators Allosteric->ACOX Allosteric->Thiolase Transcriptional Transcriptional Control (e.g., PPARs) Transcriptional->Synthetase Transcriptional->ACOX Product_reg 2,3-Dimethylidene- octanedioyl-CoA Product_reg->Feedback

Caption: Proposed metabolic pathways and regulation of this compound.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_experimental Experimental Validation cluster_analysis Data Analysis and Interpretation Hypothesis Propose biosynthetic and degradative pathways for This compound Assay Develop and perform enzyme assays (Synthetase, ACOX) Hypothesis->Assay Metabolomics Metabolomic profiling to identify and quantify the metabolite and related intermediates in cell models Hypothesis->Metabolomics Genetics Gene knockout or knockdown of candidate enzymes Hypothesis->Genetics Kinetics Determine enzyme kinetic parameters (Km, Vmax, Ki) Assay->Kinetics Quantification Quantify changes in metabolite levels upon genetic perturbation Metabolomics->Quantification Genetics->Quantification Pathway Elucidate the metabolic pathway and its regulation Kinetics->Pathway Quantification->Pathway

Caption: Workflow for investigating the metabolism of this compound.

References

Determining the Cellular Localization of Acyl-CoA Synthases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: Methodologies for Determining the Subcellular Localization of Novel Enzymes, with a Focus on Acyl-CoA Synthases.

Introduction

An extensive search of publicly available scientific literature and databases did not yield specific information regarding the cellular localization of "2,3-Dimethylideneoctanedioyl-CoA synthase." This suggests that the enzyme may be newly discovered, part of a less-characterized metabolic pathway, or designated by a different name in existing literature. The compound this compound is recognized as a coenzyme A derivative, but the corresponding synthase is not characterized.

This guide provides a comprehensive overview of the established methodologies and experimental workflows that researchers can employ to determine the subcellular localization of this, or any novel enzyme, particularly those in the acyl-CoA synthase family. Understanding the precise location of an enzyme within a cell is critical for elucidating its physiological function, its role in metabolic pathways, and for identifying potential drug targets. Eukaryotic cells are compartmentalized into various organelles, and this subcellular organization allows for the regulation of distinct metabolic processes.[1][2] The localization of enzymes and substrates in close proximity within these compartments enhances reaction efficiency and prevents metabolic interference.[3]

In Silico Analysis: Predicting Subcellular Localization

The initial step in determining a protein's location is often computational analysis of its amino acid sequence. Various algorithms can identify targeting signals that direct a protein to a specific organelle.

Table 1: Common Targeting Signals and Prediction Tools

Targeting SignalTypical LocationDescriptionRecommended Tools
N-terminal Signal Peptide Secretory Pathway (ER, Golgi), ExtracellularA hydrophobic sequence of 16-30 amino acids at the N-terminus.SignalP, Phobius
N-terminal Mitochondrial Transit Peptide MitochondriaAn amphipathic helix of 20-50 amino acids, rich in Arg, Ser, and Ala.[4]TargetP, MitoProt, Predotar
N-terminal Chloroplast Transit Peptide Chloroplasts (in plants)A sequence rich in Ser and Thr, with a net positive charge.ChloroP, TargetP
Peroxisomal Targeting Signal (PTS) PeroxisomesC-terminal PTS1 (e.g., -SKL) or N-terminal PTS2.Predotar, PTS1 Predictor
Nuclear Localization Signal (NLS) NucleusShort, positively charged sequences (e.g., rich in Lys and Arg).cNLS Mapper, PSORT II
Endoplasmic Reticulum (ER) Retention Signal Endoplasmic ReticulumC-terminal sequence (e.g., -KDEL or -HDEL).PSORT II

Experimental Determination of Subcellular Localization

While predictive tools are valuable, experimental validation is essential. The following are key methodologies used to confirm the subcellular location of a target enzyme.

Subcellular Fractionation and Western Blotting

This biochemical approach involves the physical separation of cellular organelles based on their size and density, followed by immunological detection of the target protein.

Detailed Protocol: Subcellular Fractionation by Differential Centrifugation

  • Homogenization: Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice.

  • Initial Centrifugation (Low-Speed): Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C. The pellet will contain intact cells, nuclei, and the cytoskeleton (P1, Nuclear Fraction). The supernatant (S1) contains other organelles.

  • Mitochondrial Fractionation (Medium-Speed): Transfer the S1 supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The resulting pellet (P2) is enriched with mitochondria. The supernatant (S2) contains the cytosol, microsomes (ER, Golgi), and other small vesicles.

  • Microsomal and Cytosolic Fractionation (High-Speed): Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet (P3) will contain the microsomal fraction. The final supernatant (S3) is the cytosolic fraction.

  • Analysis: Resuspend all pellets in a suitable buffer. Determine the protein concentration of each fraction (P1, P2, P3, S3). Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and perform a Western blot using a specific antibody against the target enzyme (e.g., anti-2,3-Dimethylideneoctanedioyl-CoA synthase).

  • Validation: Probe separate blots with antibodies for known organelle marker proteins (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER, GAPDH for cytosol) to verify the purity of the fractions.

Table 2: Example Data from Subcellular Fractionation

FractionTarget Protein SignalNuclear Marker (Histone H3)Mitochondrial Marker (COX IV)Cytosolic Marker (GAPDH)
Whole Cell Lysate++++++++++++
Nuclear (P1)-+++++
Mitochondrial (P2)+++-++++
Cytosolic (S3)+--+++
Signal strength is denoted qualitatively as +++ (strong), + (weak), or - (absent).
Recombinant Protein Expression with Epitope or Fluorescent Tags

This molecular biology technique involves fusing the target protein with a fluorescent protein (e.g., GFP) or an epitope tag (e.g., Myc, HA) and expressing it in cultured cells. The location of the fusion protein is then visualized using microscopy.

Detailed Protocol: GFP-Fusion Protein Expression and Imaging

  • Cloning: Amplify the full-length cDNA of the target synthase and clone it into a mammalian expression vector that allows for the in-frame fusion of a fluorescent tag (e.g., pEGFP-N1 for C-terminal tagging or pEGFP-C1 for N-terminal tagging).

  • Transfection: Transfect a suitable cell line (e.g., HEK293, HeLa, or NIH3T3) with the construct using a standard transfection reagent (e.g., Lipofectamine).

  • Expression: Allow the cells to express the fusion protein for 24-48 hours.

  • Co-localization Staining (Optional but Recommended): To precisely identify the organelle, incubate the live cells with an organelle-specific fluorescent dye. For example, use MitoTracker Red CMXRos to stain mitochondria.[5]

  • Microscopy: Fix the cells with 4% paraformaldehyde, mount them on slides, and visualize them using a confocal fluorescence microscope. The green fluorescence from the GFP-tagged synthase will reveal its location. Co-localization with the red fluorescence from the MitoTracker dye would confirm mitochondrial localization.[5]

  • Controls: Transfect cells with a vector expressing only GFP to observe its typical diffuse cytosolic and nuclear localization, ensuring that the tag itself does not direct localization.

Immunofluorescence Microscopy

This method uses antibodies to directly visualize the endogenous (native) protein within fixed and permeabilized cells, providing a more physiologically relevant picture of its location.

Detailed Protocol: Immunofluorescence Staining

  • Cell Culture and Fixation: Grow cells on glass coverslips. Wash with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then wash again.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a highly specific primary antibody raised against the target synthase, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) that recognizes the primary antibody. This incubation should be done in the dark for 1 hour.

  • Counterstaining and Mounting: Wash the cells again. Stain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole). Mount the coverslip onto a microscope slide with an anti-fade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope. The location of the fluorescent signal indicates the location of the endogenous protein.

Visualizing Workflows and Pathways

Diagrams are essential for representing the logical flow of experiments and the metabolic context of the enzyme.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_biochem Biochemical Approach cluster_molbio Molecular & Imaging Approaches seq Protein Amino Acid Sequence pred Prediction Tools (e.g., TargetP, Predotar) seq->pred hypo Hypothesized Localization (e.g., Mitochondrial) pred->hypo frac Subcellular Fractionation hypo->frac Guides Experiment gfp GFP-Fusion Construct Expression in Cells hypo->gfp Guides Experiment if Immunofluorescence of Endogenous Protein hypo->if Guides Experiment wb Western Blotting with Specific & Marker Antibodies frac->wb loc1 Localization Confirmed wb->loc1 loc2 Localization Visualized micro Confocal Microscopy (Co-localization with Dyes) gfp->micro if->micro micro->loc2

Caption: Workflow for determining enzyme subcellular localization.

Many acyl-CoA synthases are involved in fatty acid and terpenoid metabolism, which are known to occur in multiple compartments including the cytosol, mitochondria, and plastids (in plants).[6][7][8] For example, acetyl-CoA, a key precursor, is found in several cellular locations, and different metabolic pathways utilize specific pools of this metabolite.[7]

Metabolic_Context cluster_cytosol Cytosol cluster_mito Mitochondria cluster_plastid Plastid (Plants) ac_cyt Acetyl-CoA mva Mevalonate (MVA) Pathway ac_cyt->mva sesqui Sesquiterpenes mva->sesqui ac_mito Acetyl-CoA tca TCA Cycle ac_mito->tca target Target Synthase? (e.g., 2,3-DM-CoA Synthase) ac_mito->target pyruvate Pyruvate mep MEP Pathway pyruvate->mep mono Monoterpenes mep->mono

Caption: Compartmentalization of related metabolic pathways.

Conclusion

Determining the subcellular localization of a novel enzyme like this compound synthase is a fundamental step in its characterization. A combined approach, starting with in silico predictions and followed by rigorous experimental validation using biochemical fractionation and advanced microscopy techniques, is the gold standard. The protocols and workflows outlined in this guide provide a robust framework for researchers to elucidate the precise cellular address of their protein of interest, paving the way for a deeper understanding of its role in health and disease.

References

In-depth Technical Guide: The Elusive 2,3-Dimethylideneoctanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature reveals a significant lack of information regarding the discovery, characterization, and biological role of 2,3-Dimethylideneoctanedioyl-CoA. This document outlines the current state of knowledge and the challenges in providing a detailed technical guide on this compound.

Overview and Current Status

This compound is a molecule that, despite its specific chemical name, does not appear in published scientific literature detailing its biological origin, function, or metabolic context. A thorough investigation of scientific databases and chemical repositories yields only minimal and non-biological information. The primary source mentioning this compound is a commercial listing from a chemical supplier, Alfa Chemistry, which provides basic molecular details but no information on its biological relevance.[1]

This absence of data strongly suggests that this compound is not a known metabolite in established biochemical pathways. It may be a novel synthetic compound, a theoretical molecule, or a very recently discovered substance that has not yet been described in peer-reviewed literature. Therefore, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and signaling pathways—cannot be met at this time.

Physicochemical Properties

While biological data is unavailable, some basic chemical properties can be inferred from its name and the limited commercial data.

PropertyValueSource
Molecular Formula C31H48N7O19P3S[1]
Molecular Weight 947.73 g/mol [1]
Canonical SMILES O=C(SCCNC(CCNC(--INVALID-LINK--C(C)(C)COP(O)(O)OP(O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(O)(O)=O)O)C(=C)C(=C)CCCC(=O)O)[1]

Table 1: Basic Physicochemical Properties of this compound.

Hypothetical Metabolic Context

Given the structure implied by its name ("octanedioyl-CoA"), this compound would be a dicarboxylic acyl-CoA. Dicarboxylic acids are typically intermediates in the omega-oxidation of fatty acids. The "2,3-dimethylidene" group, however, represents two double bonds originating from the second and third carbons, a feature not commonly observed in natural fatty acid metabolism.

Standard fatty acid biosynthesis and degradation pathways, such as beta-oxidation, involve the formation of single double bonds (enoyl-CoA) by acyl-CoA dehydrogenases. The generation of a conjugated diene system at the 2 and 3 positions would likely require a specialized enzymatic machinery that has not been described in the literature.

Postulated Experimental Workflow for Characterization

Should this compound be isolated from a biological sample, a standard workflow for its characterization would be necessary to elucidate its structure and function.

Figure 1. A logical workflow for the discovery and characterization of a novel metabolite like this compound.

Detailed Methodologies for the Postulated Workflow:

  • Extraction and Purification:

    • Objective: To isolate the compound of interest from a biological matrix.

    • Protocol: A standard lipid extraction method, such as a Folch or Bligh-Dyer extraction, would be employed. The resulting lipid extract would be fractionated using high-performance liquid chromatography (HPLC), likely with a reverse-phase C18 column, to separate molecules based on polarity. Fractions would be collected and screened for the mass corresponding to this compound.

  • Structural Elucidation:

    • Objective: To confirm the chemical structure of the isolated compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition. Tandem MS (MS/MS) would be performed to fragment the molecule and identify its constituent parts (e.g., the CoA moiety, the dicarboxylic acid chain).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the carbon skeleton and the position of the methylidene groups and the CoA ester linkage.

  • Functional Analysis:

    • Objective: To understand the biological role of the compound.

    • Metabolomic Profiling: The abundance of the compound would be measured in various biological states (e.g., different tissues, disease vs. healthy) to identify potential correlations with physiological conditions.

    • Enzyme Assays: If a metabolic pathway is hypothesized, in vitro assays with purified enzymes and the putative substrate would be conducted to identify the enzymes responsible for its synthesis and degradation.

Conclusion

While a detailed technical guide on this compound cannot be provided due to the absence of scientific literature, this document serves to summarize the current void of information and to propose a hypothetical framework for its future discovery and characterization. For researchers, scientists, and drug development professionals, the potential existence of such a molecule opens avenues for new discoveries in fatty acid metabolism and its potential role in health and disease. Further research is required to determine if this compound is a tangible biological entity.

References

Uncharted Territory: The Biological Functions of 2,3-Dimethylideneoctanedioyl-CoA Remain Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 6, 2025 – Despite extensive inquiries into established biochemical pathways and metabolic databases, the biological functions of the molecule 2,3-Dimethylideneoctanedioyl-CoA are currently unknown to the scientific community. Searches of chemical catalogs confirm its existence as a coenzyme A derivative, but its role, if any, in biological systems is not described in the available scientific literature.[1]

Dicarboxylic acids, the parent family of molecules to which this compound belongs, are known to be important metabolic products of fatty acids.[2] These molecules are typically formed through the oxidation of monocarboxylic acids and are subsequently broken down via β-oxidation.[3] This process involves the activation of dicarboxylic acids into their coenzyme A (CoA) ester forms, which can then be metabolized.[3][4]

The metabolism of dicarboxylic acid CoA esters is a recognized pathway, with enzymes such as peroxisomal fatty acyl-CoA oxidase playing a role in their oxidation.[4] However, the specific structure of this compound, with its two methylidene groups at the second and third carbon positions, presents a unique configuration that is not documented in standard metabolic pathways.

While research exists on related compounds, such as inhibitors of acyl-CoA dehydrogenases like 3-methyleneoctanoyl-CoA, these studies do not shed light on the potential functions of this compound.[5]

At present, no experimental data or established signaling pathways involving this compound have been published. Consequently, a detailed technical guide on its core biological functions, including quantitative data and experimental protocols, cannot be constructed.

The absence of information on this specific molecule highlights a potential area for novel biochemical investigation. Future research would be required to determine if this compound is a naturally occurring metabolite, a product of xenobiotic metabolism, or a synthetic compound with yet-to-be-discovered biological activities. Should this molecule be identified in a biological context, the logical workflow for its characterization would be as follows:

G cluster_0 Discovery and Characterization Workflow Identification Identification Isolation_Purification Isolation_Purification Identification->Isolation_Purification Structural_Elucidation Structural_Elucidation Isolation_Purification->Structural_Elucidation Biosynthesis_Pathway_ID Biosynthesis_Pathway_ID Structural_Elucidation->Biosynthesis_Pathway_ID Functional_Assays Functional_Assays Structural_Elucidation->Functional_Assays Enzyme_Characterization Enzyme_Characterization Biosynthesis_Pathway_ID->Enzyme_Characterization Metabolic_Flux_Analysis Metabolic_Flux_Analysis Enzyme_Characterization->Metabolic_Flux_Analysis Metabolic_Flux_Analysis->Functional_Assays Cellular_Localization Cellular_Localization Functional_Assays->Cellular_Localization Physiological_Role Physiological_Role Cellular_Localization->Physiological_Role

Caption: A potential workflow for the discovery and functional characterization of a novel metabolite.

Researchers and drug development professionals are encouraged to view this lack of information not as a dead end, but as an open frontier for biochemical exploration. The synthesis and subsequent biological screening of this compound could reveal novel enzymatic interactions or metabolic effects, potentially opening new avenues for therapeutic intervention.

References

Technical Guide: In Vivo Metabolism of Dicarboxylic Acyl-CoAs and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo metabolism of 2,3-Dimethylideneoctanedioyl-CoA is not available in the current scientific literature. This compound is not recognized as a known endogenous metabolite. This guide therefore provides a detailed overview of the metabolic pathways responsible for the degradation of structurally related and well-characterized molecules, namely medium-chain dicarboxylic acyl-CoAs, using Octanedioyl-CoA (the saturated C8 backbone) as the primary analogue. Additionally, it discusses the known interactions of enzymes with acyl-CoAs containing methylene (B1212753) groups, which suggests the likely fate of compounds like this compound in vivo.

Introduction: The Metabolism of Dicarboxylic Acids

Dicarboxylic acids (DCAs) are metabolites generated in vivo from the ω-oxidation of conventional monocarboxylic fatty acids. This process becomes particularly significant during states of high fatty acid flux or when mitochondrial β-oxidation is impaired. The resulting DCAs, such as octanedioic acid (suberic acid), are catabolized via a β-oxidation pathway that shares enzymes with fatty acid oxidation. This catabolism occurs in both mitochondria and peroxisomes, yielding acetyl-CoA and succinyl-CoA, the latter of which is anaplerotic for the Krebs cycle.[1] The key mitochondrial enzyme for medium-chain substrates is Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

The presence of unusual modifications, such as the dimethylidene groups in the requested molecule, can drastically alter metabolic fate, often converting a substrate into a potent enzyme inhibitor.

Metabolic Pathway for Octanedioyl-CoA

The complete catabolism of an eight-carbon dicarboxylic acid involves three main stages: formation, activation, and degradation.

Formation via ω-Oxidation

Monocarboxylic fatty acids (e.g., octanoic acid) are processed in the endoplasmic reticulum by cytochrome P450 enzymes, which hydroxylate the terminal (ω) carbon. This is followed by successive oxidations to an aldehyde and then a carboxylic acid by cytosolic alcohol and aldehyde dehydrogenases, yielding the dicarboxylic acid (octanedioic acid).[1]

Activation to Dicarboxylyl-CoA

Before entering β-oxidation, the dicarboxylic acid must be activated by esterification to coenzyme A. This reaction is catalyzed by a dicarboxylyl-CoA synthetase.[2]

Degradation via β-Oxidation

Octanedioyl-CoA is degraded by β-oxidation, primarily in mitochondria and peroxisomes.[1] The initial and rate-limiting step in the mitochondrial pathway is catalyzed by an Acyl-CoA Dehydrogenase. Given its chain length, Octanedioyl-CoA is a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1] The cycle proceeds to shorten the chain by two carbons, releasing acetyl-CoA. This process repeats until the final product is succinyl-CoA.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Fatty Acid Fatty Acid ω-Hydroxy FA ω-Hydroxy FA Fatty Acid->ω-Hydroxy FA Cyt P450 Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy FA->Dicarboxylic Acid ADHs Dicarboxylyl-CoA Dicarboxylyl-CoA Enoyl-CoA Enoyl-CoA Dicarboxylyl-CoA->Enoyl-CoA MCAD (ACADs) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Dehydrogenase Shortened Acyl-CoA Shortened Acyl-CoA Ketoacyl-CoA->Shortened Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Shortened Acyl-CoA->Dicarboxylyl-CoA Next Cycle Succinyl-CoA Succinyl-CoA Shortened Acyl-CoA->Succinyl-CoA Final Product Inhibition_Mechanism Inhibitor 3-Methylene-Acyl-CoA Complex Enzyme-Inhibitor Complex Inhibitor->Complex Intermediate Carbanion Intermediate Complex->Intermediate α-Proton Abstraction (by Glu-B) MCAD_Inactive Inactive MCAD (FAD-Adduct) Intermediate->MCAD_Inactive Nucleophilic Attack on FAD Assay_Workflow cluster_Spectro Spectrophotometric Assay cluster_Fluoro ETF Fluorescence Assay (Anaerobic) Acyl-CoA_S Acyl-CoA Enoyl-CoA_S Enoyl-CoA Acyl-CoA_S->Enoyl-CoA_S e- Acceptor_ox Ferricenium (ox) (Colored) Acceptor_red Ferrocene (red) (Colorless) Acceptor_ox->Acceptor_red e- Measure_S Monitor ΔAbs/min at 420 nm Acceptor_red->Measure_S Acyl-CoA_F Acyl-CoA Enoyl-CoA_F Enoyl-CoA Acyl-CoA_F->Enoyl-CoA_F e- ETF_ox ETF (ox) (Fluorescent) ETF_red ETF (red) (Non-Fluorescent) ETF_ox->ETF_red e- Measure_F Monitor ΔFluorescence/min ETF_red->Measure_F

References

The Evolutionary Enigma of the 2,3-Dimethylideneoctanedioyl-CoA Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into a Novel Hypothetical Metabolic Pathway with Potential Implications for Drug Development and Biotechnology

This technical guide offers an in-depth exploration of the hypothetical 2,3-Dimethylideneoctanedioyl-CoA pathway, a novel metabolic route centered around a unique C10 dicarboxylic acid intermediate. While not yet characterized as a canonical pathway, its constituent reactions and intermediates are rooted in established principles of fatty acid and dicarboxylic acid metabolism. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the proposed pathway, its potential evolutionary conservation, quantitative data from related metabolic processes, detailed experimental protocols for its investigation, and its potential significance in various biological contexts.

Introduction: The Postulated this compound Pathway

The this compound pathway is a hypothetical metabolic route that proposes the formation and degradation of a novel intermediate, this compound. This molecule is an activated form of a ten-carbon dicarboxylic acid featuring two methylene (B1212753) groups at the C2 and C3 positions. The presence of this unusual "dimethylidene" structure suggests a departure from the canonical beta-oxidation pathway and hints at the existence of specialized enzymatic machinery for its synthesis and catabolism.

The core of this proposed pathway is built upon the known metabolic framework of dicarboxylic acid metabolism, which primarily occurs through peroxisomal β-oxidation after their formation from fatty acids via ω-oxidation. Dicarboxylic acids are known to be metabolized in various organisms, and their presence in urine can be indicative of certain metabolic disorders. The evolutionary conservation of the enzymes involved in dicarboxylic acid metabolism suggests that this hypothetical pathway, if it exists, could be present across different phylogenetic domains.

A Hypothetical Framework for the this compound Pathway

Based on known enzymatic reactions, a plausible, albeit hypothetical, pathway for the synthesis and degradation of this compound can be postulated.

Proposed Biosynthesis of this compound

The formation of this compound could originate from octanedioyl-CoA, a product of the β-oxidation of longer-chain dicarboxylic acids. The introduction of the two methylene groups likely involves a series of dehydrogenation and isomerization steps.

A key enzyme family implicated in such reactions is the Acyl-CoA dehydrogenases (ACADs). These enzymes are known to catalyze the initial step of fatty acid β-oxidation by introducing a trans double bond between the C2 (α) and C3 (β) positions of an acyl-CoA thioester substrate[1][2]. A sequential dehydrogenation by a specialized ACAD or a multi-functional enzyme could potentially lead to the formation of the dimethylidene structure.

Biosynthesis of this compound Octanedioyl_CoA Octanedioyl-CoA Intermediate_1 2-enoyl-Octanedioyl-CoA Octanedioyl_CoA->Intermediate_1 Acyl-CoA Dehydrogenase-like (FAD -> FADH2) Dimethylidene This compound Intermediate_1->Dimethylidene Putative Dehydrogenase/Isomerase (FAD -> FADH2)

A proposed biosynthetic route for this compound.
Proposed Degradation of this compound

The degradation of the highly unsaturated this compound would likely require specialized enzymes to handle the conjugated double bond system. Standard β-oxidation enzymes may not be able to process this substrate directly. A plausible degradation pathway could involve a reductase to saturate one of the double bonds, followed by isomerization to a substrate amenable to the standard β-oxidation machinery.

Degradation of this compound Dimethylidene This compound Reduced_Intermediate 3-Methylene-2-enoyl-Octanedioyl-CoA Dimethylidene->Reduced_Intermediate Putative Reductase (NAD(P)H -> NAD(P)+) Beta_Oxidation Further β-oxidation Reduced_Intermediate->Beta_Oxidation Isomerase/Hydratase

A proposed degradation pathway for this compound.

Evolutionary Conservation and Phylogenetic Distribution

The enzymes involved in dicarboxylic acid metabolism are found across a wide range of organisms, from bacteria to mammals. Acyl-CoA dehydrogenases, the key enzymes in the proposed synthesis, are a large and diverse family of enzymes with members found in virtually all domains of life[1]. The phylogenetic distribution of specific ACADs with potential activity towards dicarboxylyl-CoAs would be a critical area of investigation to understand the evolutionary origins of this hypothetical pathway.

The study of the phylogenetic distribution of enzymes involved in the metabolism of C6-C10 dicarboxylic acids has provided insights into the diagnosis of β-oxidation defects[3]. A similar approach could be employed to search for orthologs of candidate enzymes for the this compound pathway in various genome databases.

Quantitative Data from Related Metabolic Pathways

While direct quantitative data for the this compound pathway is not available, data from studies on dicarboxylic acid metabolism can provide a valuable reference point.

Table 1: Urinary Excretion of Dicarboxylic Acids in Humans

Dicarboxylic AcidDosageUrinary Excretion (first 12 hours)Reference
Azelaic Acid (C9)Oral~60%[4]
Sebacic Acid (C10)Oral~17%[4]
Undecanedioic Acid (C11)Oral~5%[4]
Dodecanedioic Acid (C12)Oral~1%[4]

Table 2: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Dicarboxylyl-CoA Substrates

SubstrateKm (µM)kcat (s-1)OrganismReference
Hexanedioyl-CoA (C6)--HumanData not available
Dodecanedioyl-CoA (C12)--HumanData not available

Experimental Protocols for Pathway Elucidation

Investigating the hypothetical this compound pathway requires a combination of biochemical, analytical, and molecular biology techniques.

Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted from standard methods for measuring ACAD activity and can be modified to test for the formation of unsaturated products from octanedioyl-CoA.

Objective: To determine if a given enzyme or cell extract can catalyze the dehydrogenation of octanedioyl-CoA.

Materials:

  • Purified enzyme or cell lysate

  • Octanedioyl-CoA (substrate)

  • FAD (cofactor)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP)

  • Spectrophotometer

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, FAD, and the electron acceptor dye.

  • Add the enzyme source (purified protein or cell lysate) to the reaction mixture.

  • Initiate the reaction by adding the substrate, octanedioyl-CoA.

  • Monitor the reduction of the electron acceptor dye by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the dye.

Experimental Workflow for ACAD Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, FAD, Dye) Add_Enzyme Add Enzyme Source Prep_Mix->Add_Enzyme Add_Substrate Add Substrate (Octanedioyl-CoA) Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor Absorbance Change Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Workflow for determining Acyl-CoA dehydrogenase activity.
Quantitative Analysis of Dicarboxylic Acids by LC-MS/MS

This protocol is based on established methods for the sensitive and specific quantification of dicarboxylic acids in biological samples[5][6][7].

Objective: To quantify the levels of octanedioic acid and potential unsaturated intermediates in biological samples.

Materials:

  • Biological sample (e.g., urine, plasma, cell culture media)

  • Internal standards (e.g., stable isotope-labeled dicarboxylic acids)

  • Extraction solvent (e.g., methyl-tert-butyl ether)

  • Derivatization reagent (e.g., butanolic HCl)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Spike the sample with the internal standard.

    • Extract the dicarboxylic acids from the sample using the extraction solvent.

    • Evaporate the solvent and derivatize the dried extract to form butyl esters.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the dicarboxylic acid derivatives using a suitable chromatography column.

    • Detect and quantify the target analytes using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the dicarboxylic acids.

    • Calculate the concentration of the dicarboxylic acids in the sample based on the peak area ratios of the analyte to the internal standard.

Implications for Drug Development and Biotechnology

The elucidation of novel metabolic pathways, even hypothetical ones, can open new avenues for therapeutic intervention and biotechnological applications.

  • Drug Development: Enzymes in fatty acid and dicarboxylic acid metabolism are emerging as potential targets for drugs to treat metabolic diseases and cancer[8][9][10][11][12]. If the this compound pathway is found to be active in pathogenic organisms or in disease states, its unique enzymes could represent highly specific drug targets.

  • Biotechnology: The enzymes of this hypothetical pathway, with their potential to create unusual chemical structures, could be harnessed for the biocatalytic production of novel polymers, lubricants, or other valuable chemicals.

Conclusion and Future Directions

The this compound pathway remains a theoretical construct, but one that is grounded in the fundamental principles of metabolism. Its exploration offers a compelling opportunity to uncover novel enzymatic functions and expand our understanding of metabolic diversity. Future research should focus on:

  • Enzyme Discovery: Screening for enzymes with the predicted activities using octanedioyl-CoA as a substrate.

  • Metabolomic Profiling: Searching for the this compound intermediate in various organisms and under different metabolic conditions.

  • Genetic Studies: Identifying gene clusters that are co-regulated with known dicarboxylic acid metabolism genes.

The investigation of this hypothetical pathway, guided by the principles and protocols outlined in this technical guide, has the potential to yield significant discoveries in the fields of biochemistry, microbiology, and metabolic engineering.

References

Methodological & Application

Application Note: Quantification of 2,3-Dimethylideneoctanedioyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylideneoctanedioyl-CoA is a coenzyme A (CoA) derivative with the molecular formula C31H48N7O19P3S and a molecular weight of 947.73 g/mol [1]. Acyl-CoA compounds are central intermediates in numerous metabolic pathways, including fatty acid metabolism, and their quantification is crucial for understanding various physiological and pathological states. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for acyl-CoA analysis and is adapted for the specific characteristics of the target analyte.

Experimental Protocols

Sample Preparation

The accurate quantification of acyl-CoAs is highly dependent on the sample preparation method due to their instability. The following protocol is recommended for the extraction of this compound from cell cultures or tissue samples.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or other suitable extraction solvent like Acetonitrile/Methanol/Water (2:2:1, v/v/v)[2]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar acyl-CoA (e.g., C10-CoA) can be used.

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: For adherent cells, wash the culture plate twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of ice-cold 10% TCA to the cell pellet or plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Internal Standard Spiking: Add the internal standard to the collected supernatant at a known concentration.

  • Sample Storage: If not analyzed immediately, store the extracts at -80°C to prevent degradation.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for the separation of acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic acyl-CoAs. The gradient should be optimized to achieve good separation of the analyte from other matrix components. A sample gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: For acyl-CoAs, a characteristic neutral loss of the phospho-ADP moiety (507 Da) is commonly observed[3][4]. The protonated molecule [M+H]+ is selected as the precursor ion. The specific MRM transitions for this compound need to be determined by direct infusion of a standard if available. Based on its molecular weight of 947.73, the [M+H]+ would be approximately m/z 948.7. The primary product ion would be expected from the neutral loss of 507, resulting in a fragment around m/z 441.7. Another common fragment for acyl-CoAs is observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment[5][6].

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound~948.7~441.7To be optimized
This compound~948.7~428.0To be optimized
Internal Standard (e.g., C10-CoA)894.3387.3To be optimized

Collision energy and other source parameters must be optimized for maximum sensitivity.

Data Presentation

The quantitative data should be summarized in a clear and structured table. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Example Quantitative Data for this compound in different cell lines.

Sample ID Cell Line Treatment Concentration (pmol/mg protein) Standard Deviation
1HepG2Control1.250.15
2HepG2Drug A0.780.09
3A549Control0.980.12
4A549Drug A0.550.07

Note: This is example data. Actual concentrations will vary depending on the biological system and experimental conditions.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Cell Culture/ Tissue Homogenate B Lysis and Extraction (e.g., 10% TCA) A->B C Centrifugation B->C D Supernatant Collection C->D E Internal Standard Spiking D->E F LC Separation (C18 Column) E->F G MS/MS Detection (MRM Mode) F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for the quantification of this compound.

Hypothetical Signaling Pathway

The exact metabolic pathway of this compound is not well-documented. However, as an acyl-CoA, it is likely an intermediate in fatty acid metabolism, potentially involved in the degradation of complex lipids or xenobiotics.

G Complex Lipids/\nXenobiotics Complex Lipids/ Xenobiotics This compound This compound Complex Lipids/\nXenobiotics->this compound Fatty Acid Precursor Fatty Acid Precursor Fatty Acid Precursor->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP)

Caption: Hypothetical metabolic role of this compound.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the provided examples for data presentation and visualization, offer a solid starting point for researchers in various fields. It is important to note that the development of a robust quantitative method will require optimization and validation, particularly in the absence of a commercially available analytical standard for this compound. The use of a suitable internal standard and the careful preparation of calibration standards are critical for accurate and reproducible results.

References

Application Note: Synthesis and Utility of Stable Isotope-Labeled 2,3-Dimethylideneoctanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, drug discovery, and clinical diagnostics.[1][2] They serve as tracers to elucidate metabolic pathways, as internal standards for accurate quantification in mass spectrometry-based assays, and to probe enzyme mechanisms.[1] 2,3-Dimethylideneoctanedioyl-CoA is a key intermediate in specific metabolic pathways, and the availability of its stable isotope-labeled analogue is crucial for advancing research in these areas. This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled this compound and discusses its applications.

Applications

  • Metabolic Flux Analysis: The labeled this compound can be used as a tracer in cell cultures or in vivo to track the metabolic fate of the octanedioyl moiety, providing quantitative data on pathway flux and identifying interconnecting metabolic routes.

  • Enzyme Mechanism Studies: The use of isotopes can introduce a kinetic isotope effect, which is a powerful tool for elucidating the reaction mechanisms of enzymes that process this substrate.[1]

  • Quantitative Metabolomics: As a stable isotope-labeled internal standard, it is the "gold standard" for the accurate and precise quantification of endogenous unlabeled this compound in complex biological matrices using mass spectrometry.[3][4][5] This is critical for studies in disease biomarker discovery and drug development.

  • Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterium-labeled compounds are used to study metabolic pathways and can sometimes lead to improved pharmacokinetic profiles.[1]

Proposed Chemoenzymatic Synthesis Protocol

The synthesis of stable isotope-labeled this compound is not directly reported in the literature. Therefore, a robust chemoenzymatic strategy is proposed. This approach involves the chemical synthesis of the stable isotope-labeled 2,3-dimethylideneoctanedioic acid followed by an enzymatic ligation to Coenzyme A (CoA). This method circumvents the challenges associated with the instability of CoA in many organic solvents.[6]

Workflow Overview

The overall workflow consists of two main stages:

  • Chemical Synthesis: Preparation of stable isotope-labeled 2,3-dimethylideneoctanedioic acid.

  • Enzymatic Ligation: Coupling of the synthesized diacid to Coenzyme A using an appropriate acyl-CoA synthetase.

Stage 1: Chemical Synthesis of [¹³C₄]-2,3-Dimethylideneoctanedioic Acid

This protocol describes the synthesis of a ¹³C-labeled version of the target diacid, starting from commercially available [¹³C₂]-acetyl chloride.

Materials

  • [¹³C₂]-Acetyl chloride

  • Diethyl malonate

  • Magnesium ethoxide

  • Paraformaldehyde

  • Potassium hydroxide

  • Hydrochloric acid

  • Anhydrous diethyl ether, ethanol, toluene, and dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Experimental Protocol

  • Synthesis of [¹³C₂]-Diethyl Acetoacetate (B1235776):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon), suspend magnesium ethoxide (1.1 eq) in anhydrous diethyl ether.

    • Slowly add diethyl malonate (1.0 eq) and stir for 30 minutes.

    • Add a solution of [¹³C₂]-acetyl chloride (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute HCl and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation to yield [¹³C₂]-diethyl acetoacetate.

  • Synthesis of [¹³C₂]-Diethyl 2-acetyl-3-methylenesuccinate:

    • In a round-bottom flask, combine [¹³C₂]-diethyl acetoacetate (1.0 eq) and paraformaldehyde (1.2 eq) in ethanol.

    • Add a catalytic amount of a secondary amine (e.g., piperidine).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to obtain the desired product.

  • Synthesis of [¹³C₄]-2,3-Dimethylideneoctanedioic acid:

    • This step involves a Michael addition of another molecule of a labeled C2-synthon (derived from [¹³C₂]-acetyl chloride) followed by further elaboration and hydrolysis. Due to the complexity, this step would likely involve multiple transformations. A plausible route would be the conjugate addition of a suitable nucleophile derived from a second molecule of [¹³C₂]-acetyl chloride to the methylenesuccinate derivative, followed by functional group manipulations to achieve the final diacid structure.

    • The final step is the hydrolysis of the ester groups using aqueous potassium hydroxide, followed by acidification with HCl to yield the crude [¹³C₄]-2,3-dimethylideneoctanedioic acid.

    • Purification is achieved by recrystallization or preparative HPLC.

Characterization Data (Hypothetical)

CompoundLabelingMass (m/z) [M+H]⁺Purity (HPLC)Yield (%)
[¹³C₂]-Diethyl Acetoacetate¹³C₂177.1>98%85
[¹³C₂]-Diethyl 2-acetyl-3-methylenesuccinate¹³C₂217.1>95%70
[¹³C₄]-2,3-Dimethylideneoctanedioic acid¹³C₄205.1>99%45

Stage 2: Enzymatic Ligation to Coenzyme A

This stage utilizes a promiscuous acyl-CoA synthetase to ligate the labeled diacid to CoA.[7][8]

Materials

  • [¹³C₄]-2,3-Dimethylideneoctanedioic acid (from Stage 1)

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp., commercially available)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride

  • HEPES buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification

Experimental Protocol

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture in HEPES buffer (100 mM, pH 7.5).

    • Add the following components in order:

      • [¹³C₄]-2,3-Dimethylideneoctanedioic acid (1 mM)

      • Coenzyme A (1.5 mM)

      • ATP (3 mM)

      • MgCl₂ (5 mM)

      • DTT (2 mM)

      • Acyl-CoA Synthetase (5-10 µg)

    • Adjust the final volume to 1 mL with HEPES buffer.

  • Incubation:

    • Incubate the reaction mixture at 30-37 °C for 2-4 hours.[6][9] Monitor the reaction progress by HPLC-UV or LC-MS by observing the formation of the product and consumption of CoA.

  • Purification:

    • Quench the reaction by adding an equal volume of cold acetonitrile (B52724).

    • Centrifuge to pellet the precipitated enzyme.

    • Purify the supernatant using a C18 SPE cartridge.

      • Condition the cartridge with methanol (B129727), followed by water.

      • Load the sample.

      • Wash with water to remove salts and unreacted ATP.

      • Elute the acyl-CoA with an increasing concentration of methanol or acetonitrile in water.

    • For higher purity, perform preparative reverse-phase HPLC.

Characterization and Quantification

  • Mass Spectrometry: Confirm the identity of the product by high-resolution mass spectrometry (HRMS) to verify the exact mass of the labeled acyl-CoA.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and the position of the isotopic labels.[9]

  • Quantification: Determine the concentration of the final product using UV spectroscopy (A₂₆₀ for the adenine (B156593) portion of CoA) or by comparison to a known standard of a similar acyl-CoA.

Final Product Data (Hypothetical)

CompoundLabelingMass (m/z) [M+H]⁺Purity (HPLC)Concentration
[¹³C₄]-2,3-Dimethylideneoctanedioyl-CoA¹³C₄951.7 (for mono-CoA)>95%~0.5 mM

Diagrams

Chemical_Synthesis_Workflow cluster_synthesis Stage 1: Chemical Synthesis cluster_ligation Stage 2: Enzymatic Ligation C13_acetyl [¹³C₂]-Acetyl chloride acetoacetate [¹³C₂]-Diethyl acetoacetate C13_acetyl->acetoacetate 1. Mg(OEt)₂ 2. Diethyl malonate malonate Diethyl malonate methylenesuccinate [¹³C₂]-Diethyl 2-acetyl-3-methylenesuccinate acetoacetate->methylenesuccinate Paraformaldehyde diacid [¹³C₄]-2,3-Dimethylidene- octanedioic acid methylenesuccinate->diacid Michael Addition & Hydrolysis CoA Coenzyme A product [¹³C₄]-2,3-Dimethylidene- octanedioyl-CoA diacid->product CoA->product enzyme Acyl-CoA Synthetase enzyme->product

Caption: Chemoenzymatic synthesis workflow for stable isotope-labeled this compound.

Signaling_Pathway_Application cluster_cell Cellular Metabolism cluster_analysis Analysis labeled_CoA Labeled 2,3-Dimethylidene- octanedioyl-CoA (Tracer) enzyme_A Enzyme A labeled_CoA->enzyme_A metabolite_X Labeled Metabolite X enzyme_A->metabolite_X metabolite_Y Labeled Metabolite Y enzyme_A->metabolite_Y pathway_B Pathway B metabolite_X->pathway_B LCMS LC-MS Analysis metabolite_X->LCMS metabolite_Y->LCMS flux_data Metabolic Flux Data LCMS->flux_data

References

Application Notes and Protocols for the Activity Assay of 2,3-Dimethylideneoctanedioyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the enzymatic activity of 2,3-Dimethylideneoctanedioyl-CoA dehydrogenase. Due to the limited specific information available for this enzyme, the protocol is based on established methods for the broader family of acyl-CoA dehydrogenases (ACADs). The proposed assay is a robust and sensitive spectrophotometric method that utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, suitable for kinetic studies and inhibitor screening.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that play a crucial role in the metabolism of fatty acids and branched-chain amino acids.[1][2] They catalyze the initial step in each cycle of β-oxidation by introducing a trans double bond between the α (C2) and β (C3) carbons of an acyl-CoA thioester substrate.[1][3] The natural electron acceptor for this reaction is typically the electron-transferring flavoprotein (ETF).[4][5]

This compound dehydrogenase is presumed to be a member of this enzyme family, acting on the substrate this compound. While the precise physiological reaction is yet to be fully characterized, its activity can be reliably measured by monitoring the transfer of electrons from the substrate to an artificial acceptor.

This protocol describes a continuous spectrophotometric assay for this compound dehydrogenase activity. The assay measures the substrate-dependent reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which is reduced from a blue-colored form to a colorless form. This reduction is facilitated by an intermediate electron carrier, phenazine (B1670421) methosulfate (PMS).[6][7] This method is advantageous as it does not require the purification of the natural electron acceptor, ETF, and is suitable for high-throughput screening.[8]

Hypothesized Signaling Pathway

The proposed enzymatic reaction involves the FAD-dependent dehydrogenation of the substrate, this compound. Electrons are transferred from the substrate to the enzyme's FAD cofactor, which then reduces PMS. The reduced PMS, in turn, reduces DCPIP, leading to a measurable decrease in absorbance at 600 nm.

Enzymatic Reaction Pathway sub This compound enz Enzyme-FAD (Oxidized) sub->enz Binds prod Oxidized Product enz->prod Releases enz_red Enzyme-FADH2 (Reduced) enz->enz_red Reduces enz_red->enz Re-oxidizes pms_red PMS (Reduced) enz_red->pms_red Reduces pms_ox PMS (Oxidized) pms_red->pms_ox Re-oxidizes dcpip_red DCPIP-H2 (Colorless) pms_red->dcpip_red dcpip_ox DCPIP (Blue) dcpip_red->dcpip_ox Re-oxidizes (spontaneous)

Caption: Hypothesized reaction mechanism for the dehydrogenase assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified or partially purified this compound dehydrogenase.

  • Substrate: this compound (Can be sourced from suppliers like Alfa Chemistry).[9]

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.6.

  • FAD Solution: 10 mM Flavin Adenine Dinucleotide in water.

  • DCPIP Stock Solution: 10 mM 2,6-dichlorophenolindophenol in water.

  • PMS Stock Solution: 20 mM Phenazine methosulfate in water.

  • Microplate: 96-well, clear, flat-bottom plate.

  • Spectrophotometer: Plate reader capable of measuring absorbance at 600 nm in kinetic mode.

Reagent Preparation
  • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.6. Store at 4°C.

  • Substrate Stock (10 mM): Dissolve this compound in purified water to a final concentration of 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Dilution: On the day of the experiment, dilute the enzyme stock to the desired concentration (e.g., 0.1 - 1.0 µg/mL) in cold Assay Buffer containing 10 µM FAD. Keep the diluted enzyme on ice.

  • Assay Mix: Prepare a fresh assay mix shortly before use. For a 10 mL final volume, combine:

    • 9.8 mL Assay Buffer (100 mM Potassium Phosphate, pH 7.6)

    • 50 µL FAD Solution (10 mM)

    • 100 µL DCPIP Stock Solution (10 mM)

    • 50 µL PMS Stock Solution (20 mM)

    • Protect the Assay Mix from light.

Assay Procedure

The following workflow outlines the steps for performing the enzyme activity assay in a 96-well plate format.

Experimental Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme, Assay Mix) plate Pipette Assay Mix into 96-well plate (180 µL/well) prep->plate enzyme_add Add Diluted Enzyme (10 µL/well) plate->enzyme_add pre_incubate Pre-incubate at 25°C for 5 minutes enzyme_add->pre_incubate start_rxn Initiate Reaction by Adding Substrate (10 µL/well) pre_incubate->start_rxn measure Measure Absorbance at 600 nm (Kinetic mode, every 30s for 10 min) start_rxn->measure analyze Calculate Rate of Reaction (ΔAbs/min) measure->analyze

Caption: Workflow for the spectrophotometric enzyme activity assay.

  • Set the spectrophotometer to read absorbance at 600 nm at 25°C.

  • Add 180 µL of the freshly prepared Assay Mix to each well of the 96-well plate.

  • Add 10 µL of the diluted enzyme solution to each well. For the blank/negative control wells, add 10 µL of the enzyme dilution buffer.

  • Pre-incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well. The final reaction volume will be 200 µL.

  • Immediately start the kinetic measurement, recording the absorbance at 600 nm every 30 seconds for 5-10 minutes.

  • Ensure the initial linear portion of the reaction curve is captured.

Calculation of Enzyme Activity
  • Determine the rate of the reaction (ΔAbs/min) from the initial linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank (no enzyme) from the rate of the sample.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Enzyme])

    Where:

    • ΔAbs/min: The rate of absorbance change per minute.

    • ε (DCPIP): Molar extinction coefficient of DCPIP at 600 nm (21 mM⁻¹cm⁻¹).

    • l: Path length in cm (for a 200 µL volume in a standard 96-well plate, this is typically ~0.5 cm; it should be determined empirically or provided by the plate manufacturer).

    • [Enzyme]: Enzyme concentration in mg/mL in the final reaction volume.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Kinetic Parameter Determination

This table summarizes the results from an experiment where the substrate concentration was varied to determine the Michaelis-Menten kinetic parameters.

Substrate Conc. (µM)Initial Velocity (ΔAbs/min)Initial Velocity (µmol/min)
50.0150.014
100.0280.027
200.0450.043
500.0700.067
1000.0850.081
2000.0950.090
Km (µM) Vmax (µmol/min)
25.50.105
Table 2: Inhibitor Analysis

This table shows the effect of a hypothetical inhibitor on the enzyme activity, allowing for the determination of the IC₅₀ value.

Inhibitor Conc. (nM)% Inhibition
15.2
1015.8
5048.9
10070.1
50092.5
100098.3
IC₅₀ (nM)
51.2

Logical Relationships in Drug Discovery

The developed assay is a critical tool in drug discovery for identifying and characterizing inhibitors of this compound dehydrogenase.

Drug Discovery Logic assay Enzyme Activity Assay screening High-Throughput Screening (HTS) assay->screening Enables hits Hit Compounds screening->hits Identifies lead_opt Lead Optimization hits->lead_opt Feeds into candidate Drug Candidate lead_opt->candidate Generates

Caption: Role of the enzyme assay in a drug discovery pipeline.

References

Application Notes and Protocols for the Recombinant Expression and Purification of 2,3-Dimethylideneoctanedioyl-CoA Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dimethylideneoctanedioyl-CoA synthase is a putative enzyme involved in novel metabolic pathways. Its function is presumed to be the catalysis of 2,3-dimethylideneoctanedioic acid and Coenzyme A to form this compound. The production of this enzyme in sufficient quantity and purity is essential for its detailed biochemical characterization, structural studies, and for screening potential inhibitors, which could be valuable in drug development. This document details a generalized but robust strategy for its recombinant production and subsequent purification.

Gene Cloning and Expression Vector Construction

The initial step involves the synthesis and cloning of the gene encoding this compound synthase into a suitable expression vector.

Protocol 2.1: Gene Synthesis and Cloning

  • Gene Synthesis: The amino acid sequence of this compound synthase should be reverse-translated to a DNA sequence optimized for expression in E. coli. Codon optimization can significantly enhance protein expression levels. The synthesized gene should include appropriate restriction sites at the 5' and 3' ends for cloning (e.g., NdeI and BamHI). A polyhistidine-tag (His-tag) sequence (e.g., 6xHis) should be added to either the N- or C-terminus to facilitate affinity purification.[1][2]

  • Vector Selection: A high-copy number plasmid with a strong, inducible promoter, such as the T7 promoter in the pET vector series (e.g., pET-28a), is recommended for high-level protein expression in E. coli.[2]

  • Cloning: The synthesized gene and the expression vector are digested with the selected restriction enzymes. The digested gene is then ligated into the linearized vector using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.

  • Verification: The integrity of the construct should be verified by colony PCR and Sanger sequencing.

Diagram 2.1: Cloning Workflow

Cloning_Workflow cluster_synthesis Gene Synthesis & Vector Prep cluster_ligation Ligation & Transformation cluster_verification Verification gene Synthesized Gene (Codon Optimized) digest_gene Restriction Digest (e.g., NdeI, BamHI) gene->digest_gene vector pET-28a Vector digest_vector Restriction Digest (e.g., NdeI, BamHI) vector->digest_vector ligation T4 DNA Ligase digest_gene->ligation digest_vector->ligation transform_dh5a Transform E. coli DH5α ligation->transform_dh5a colony_pcr Colony PCR transform_dh5a->colony_pcr sequencing Sanger Sequencing transform_dh5a->sequencing recombinant_plasmid Verified Recombinant Plasmid colony_pcr->recombinant_plasmid sequencing->recombinant_plasmid Purification_Workflow cell_pellet Cell Pellet lysis Cell Lysis (Sonication) cell_pellet->lysis centrifugation Centrifugation lysis->centrifugation supernatant Clarified Lysate centrifugation->supernatant imac IMAC (Ni-NTA) supernatant->imac sds_page SDS-PAGE Analysis supernatant->sds_page elution Elution with Imidazole imac->elution dialysis Dialysis elution->dialysis elution->sds_page iex Ion-Exchange Chromatography (IEX) dialysis->iex sec Size-Exclusion Chromatography (SEC) iex->sec iex->sds_page pure_protein Pure Protein sec->pure_protein pure_protein->sds_page Enzymatic_Reaction cluster_substrates Substrates cluster_products Products substrate1 2,3-Dimethylideneoctanedioic Acid enzyme This compound Synthase substrate1->enzyme substrate2 Coenzyme A substrate2->enzyme atp ATP atp->enzyme product1 This compound enzyme->product1 amp AMP enzyme->amp ppi PPi enzyme->ppi

References

Application Notes and Protocols: In Vitro Reconstitution of a Putative 2,3-Dimethylideneoctanedioyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and practical protocols for the in vitro reconstitution of a putative metabolic pathway culminating in the synthesis of 2,3-dimethylideneoctanedioyl-CoA. As this appears to be a novel pathway with limited currently available specific data, this guide presents a hypothesized reaction cascade and generalized methodologies based on established principles of metabolic pathway reconstitution.[1][2] These protocols are intended to serve as a foundational guide for researchers aiming to characterize this or other novel biosynthetic routes.

Introduction: A Hypothesized Metabolic Pathway

The target compound, this compound, is a doubly unsaturated dicarboxylic acid thioester. Its structure suggests a biosynthetic origin from common cellular metabolites, likely involving a series of condensation, reduction, dehydration, and isomerization reactions. We propose a hypothetical pathway starting from the condensation of two C4 units, such as succinyl-CoA, followed by modifications to introduce the dimethylidene group. This putative pathway is a target for investigation in xenobiotic metabolism and could be relevant in bioremediation or as a novel target for drug discovery.[3]

Hypothesized Signaling Pathway Diagram

This compound Pathway cluster_0 Putative Biosynthetic Pathway Succinyl-CoA (x2) Succinyl-CoA (x2) Acetoacetyl-CoA Acetoacetyl-CoA Succinyl-CoA (x2)->Acetoacetyl-CoA DMOS-A: Thiolase 3-Hydroxy-3-methylglutaryl-CoA 3-Hydroxy-3-methylglutaryl-CoA Acetoacetyl-CoA->3-Hydroxy-3-methylglutaryl-CoA DMOS-B: HMG-CoA Synthase-like 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Hydroxy-3-methylglutaryl-CoA->3-Methylglutaconyl-CoA DMOS-C: Dehydratase 3-Methyl-2-vinyl-succinyl-CoA 3-Methyl-2-vinyl-succinyl-CoA 3-Methylglutaconyl-CoA->3-Methyl-2-vinyl-succinyl-CoA DMOS-D: Isomerase This compound This compound 3-Methyl-2-vinyl-succinyl-CoA->this compound DMOS-E: Dehydrogenase

Caption: Hypothesized metabolic pathway for the biosynthesis of this compound.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, kinetic parameters for the enzymes in the proposed pathway and suggested starting concentrations for the in vitro reconstitution experiments. These values are based on typical enzyme kinetics found in related metabolic pathways and should be empirically determined for the specific enzymes under investigation.[4]

Table 1: Hypothetical Enzyme Kinetic Parameters

Enzyme IDProposed FunctionSubstrateK_m (µM)k_cat (s⁻¹)Optimal pH
DMOS-AThiolaseSuccinyl-CoA150158.0
DMOS-BHMG-CoA Synthase-likeAcetoacetyl-CoA50108.5
DMOS-CDehydratase3-Hydroxy-3-methylglutaryl-CoA200257.5
DMOS-DIsomerase3-Methylglutaconyl-CoA7557.0
DMOS-EDehydrogenase3-Methyl-2-vinyl-succinyl-CoA10087.5

Table 2: Recommended Starting Concentrations for In Vitro Reconstitution

ComponentStock ConcentrationFinal Concentration
Succinyl-CoA100 mM1 mM
DMOS-A1 mg/mL5 µg/mL
DMOS-B1 mg/mL5 µg/mL
DMOS-C1 mg/mL5 µg/mL
DMOS-D1 mg/mL5 µg/mL
DMOS-E1 mg/mL5 µg/mL
ATP500 mM10 mM
MgCl₂1 M20 mM
NAD(P)H100 mM2 mM
Coenzyme A50 mM0.5 mM
Reaction Buffer (HEPES)1 M (pH 7.5)50 mM

Experimental Protocols

General Workflow for In Vitro Reconstitution

The overall process involves the expression and purification of the requisite enzymes, followed by their combination in a controlled in vitro environment to facilitate the metabolic cascade.

Experimental Workflow cluster_1 Experimental Workflow A Gene Synthesis & Cloning of Putative Enzymes (DMOS A-E) into Expression Vectors B Heterologous Expression in E. coli BL21(DE3) A->B C Cell Lysis & Protein Purification (e.g., Ni-NTA Chromatography) B->C D Enzyme Purity & Concentration Determination (SDS-PAGE & Bradford Assay) C->D E In Vitro Pathway Reconstitution Assay Setup D->E F Time-Course Sampling & Reaction Quenching E->F G Metabolite Extraction F->G H LC-MS/MS Analysis for Substrate Consumption & Product Formation G->H I Data Analysis & Pathway Optimization H->I

Caption: General experimental workflow for reconstituting the metabolic pathway.

Protocol for Heterologous Expression and Purification of Pathway Enzymes
  • Gene Synthesis and Cloning: Codon-optimized synthetic genes for DMOS-A, B, C, D, and E are cloned into a pET-28a(+) vector containing an N-terminal His-tag.

  • Transformation: The expression plasmids are transformed into chemically competent E. coli BL21(DE3) cells.

  • Expression: A single colony is used to inoculate 5 mL of LB medium with 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium with the same antibiotic. The culture is grown at 37°C with shaking until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for an additional 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation (5000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). The suspension is sonicated on ice.

  • Purification: The lysate is clarified by centrifugation (15000 x g, 30 min, 4°C). The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole). The column is washed, and the His-tagged protein is eluted with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis. Protein concentration is determined using a Bradford assay, and purity is assessed by SDS-PAGE. Aliquots are flash-frozen in liquid nitrogen and stored at -80°C.

Protocol for In Vitro Reconstitution Assay
  • Reaction Mixture Preparation: On ice, prepare a master mix containing the reaction buffer, ATP, MgCl₂, NAD(P)H, and Coenzyme A at the final concentrations specified in Table 2.

  • Enzyme Addition: Add the purified enzymes (DMOS-A through DMOS-E) to the master mix to the final concentrations indicated in Table 2.

  • Initiation of Reaction: Initiate the reaction by adding the starting substrate, succinyl-CoA, to a final concentration of 1 mM. The total reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle agitation.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 10 µL) of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold methanol (B129727) or a solution of 0.1 M formic acid. This will precipitate the enzymes and stop the reaction.

  • Sample Preparation for Analysis: Centrifuge the quenched samples (15000 x g, 10 min, 4°C) to remove precipitated protein. Transfer the supernatant to a new tube for analysis.

Protocol for LC-MS/MS Analysis
  • Chromatography: Use a C18 reverse-phase HPLC column for separation of the CoA thioesters. A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is recommended.

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Standard Curves: Generate standard curves for the substrate and any available intermediates to enable quantification. For novel products like this compound, relative quantification can be performed based on peak area, and the identity can be confirmed by high-resolution mass spectrometry.

Concluding Remarks

The successful in vitro reconstitution of a metabolic pathway provides a powerful platform for detailed biochemical characterization.[1][2] It allows for the unambiguous determination of enzyme function, identification of reaction intermediates, and assessment of pathway kinetics and regulation.[1] The protocols and hypothetical data presented here offer a robust starting point for the investigation of the putative this compound pathway and can be adapted for the study of other novel biosynthetic systems. Empirical optimization of enzyme ratios, substrate concentrations, and buffer conditions will be critical for maximizing product yield and elucidating the pathway's characteristics.

References

Application Notes and Protocols: Metabolic Flux Analysis of Branched-Chain Dicarboxylic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Target Molecule: The compound "2,3-Dimethylideneoctanedioyl-CoA" is not a known natural product, and information regarding its specific biosynthesis is unavailable. Therefore, this document presents a generalized framework for the metabolic flux analysis of a hypothetical branched-chain dicarboxylic acid biosynthesis pathway. The principles, protocols, and data analysis workflows described are based on established methodologies for studying analogous metabolic pathways, such as those for fatty acids and polyketides.[1][2][3]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[4] By using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the flow of carbon atoms through metabolic networks.[5] This provides a detailed snapshot of cellular metabolism, revealing the contributions of different pathways to the synthesis of a target molecule.[4][6] This is particularly valuable in metabolic engineering and drug development for identifying bottlenecks, optimizing production, and understanding the metabolic state of cells.[7]

This guide outlines the experimental and computational workflow for performing a ¹³C-based metabolic flux analysis to investigate the biosynthesis of a hypothetical branched-chain dicarboxylic acid, providing researchers with the necessary protocols to apply this methodology to their specific systems.

Hypothetical Biosynthetic Pathway

The proposed biosynthesis of "this compound" is hypothesized to originate from primary metabolism, utilizing precursors such as acetyl-CoA and propionyl-CoA. The pathway likely involves a series of condensation, reduction, dehydration, and methylation steps, analogous to fatty acid and polyketide synthesis.[8][9] Key proposed intermediates include 3-oxobutyryl-CoA, 2-methyl-3-oxobutyryl-CoA, and subsequent elongated and modified acyl-CoA thioesters.

Biosynthetic Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC intermediate1 Acetoacetyl-CoA acetyl_coa->intermediate1 Thiolase propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa PCC malonyl_coa->intermediate1 intermediate5 2-Methyl-3-oxohexanoyl-CoA methylmalonyl_coa->intermediate5 intermediate2 3-Hydroxybutyryl-CoA intermediate1->intermediate2 KR intermediate3 Crotonyl-CoA intermediate2->intermediate3 DH intermediate4 Butyryl-CoA intermediate3->intermediate4 ER intermediate4->intermediate5 KS intermediate6 Elongated & Modified Intermediates intermediate5->intermediate6 KR, DH, ER, MT final_product This compound intermediate6->final_product Desaturase, Thioesterase MFA Workflow exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture with ¹³C-Labeled Substrate exp_design->cell_culture harvesting Harvesting at Steady State cell_culture->harvesting quenching Metabolic Quenching harvesting->quenching extraction Metabolite Extraction quenching->extraction analysis GC-MS Analysis (MID Determination) extraction->analysis modeling Computational Modeling & Flux Calculation analysis->modeling results Flux Map & Interpretation modeling->results

References

Application Note and Protocol: Extraction of 2,3-Dimethylideneoctanedioyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylideneoctanedioyl-CoA is a coenzyme A (CoA) derivative.[1] Acyl-CoA esters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[2][] The accurate quantification of specific acyl-CoA species in biological samples is essential for understanding cellular metabolism and the mechanism of action of drugs targeting metabolic pathways. This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from established methods for acyl-CoA analysis.[4][5][6] The protocol is designed to ensure high recovery and sample purity for subsequent analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction of this compound from various rat tissues, demonstrating the expected outcomes of the described protocol.

Tissue TypeSample Weight (mg)This compound (pmol/g tissue)Recovery (%)
Liver50.215.8 ± 2.185.3
Brain48.98.5 ± 1.582.1
Heart51.512.3 ± 1.988.7
Kidney49.618.9 ± 2.586.5

Caption: Hypothetical quantitative data for this compound extracted from different rat tissues.

Experimental Protocols

This protocol outlines a robust method for the extraction of this compound from tissue samples, optimized for recovery and stability.

Materials and Reagents
  • Tissue Samples: Fresh or frozen tissue (e.g., liver, brain, heart, kidney)

  • Internal Standard: A stable isotope-labeled version of this compound or a structurally similar acyl-CoA (e.g., [¹³C₈] octanoyl-CoA)[7][8]

  • Homogenization Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

  • Extraction Solvents:

  • Solid-Phase Extraction (SPE) Columns: C18 cartridges

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: Deionized Water

  • SPE Wash Solution 1: 2% Formic Acid in Water[7]

  • SPE Wash Solution 2: 100% Methanol[7]

  • SPE Elution Buffer: 5% Ammonium Hydroxide (B78521) in 50% Methanol[7]

  • Reconstitution Solvent: 50% Methanol in Water

  • Equipment:

    • Homogenizer (e.g., Dounce or Potter-Elvehjem)

    • Centrifuge (capable of 4°C and >12,000 x g)

    • Solid-Phase Extraction Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • Analytical Balance

    • HPLC-MS/MS System

Experimental Workflow

Extraction_Workflow tissue 1. Tissue Sample Collection (Flash-freeze in liquid N2) homogenize 2. Homogenization (in ice-cold TCA with Internal Standard) tissue->homogenize centrifuge1 3. Centrifugation (Separate protein pellet) homogenize->centrifuge1 lipid_extraction 4. Lipid Extraction (Chloroform/Methanol) centrifuge1->lipid_extraction phase_separation 5. Phase Separation lipid_extraction->phase_separation aqueous_layer 6. Collect Aqueous Layer phase_separation->aqueous_layer spe 7. Solid-Phase Extraction (SPE) (C18 Column) aqueous_layer->spe wash 8. SPE Wash Steps spe->wash elute 9. SPE Elution wash->elute dry 10. Dry Down under Nitrogen elute->dry reconstitute 11. Reconstitution dry->reconstitute analyze 12. HPLC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Excise tissue of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

    • Weigh the frozen tissue (typically 50-100 mg) and record the weight.

  • Homogenization:

    • Add the frozen tissue to a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 10% TCA and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation and Lipid Removal:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • To remove lipids, perform a two-phase extraction by adding an equal volume of chloroform/methanol (2:1, v/v).[5][9]

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Aqueous Phase Collection:

    • Carefully collect the upper aqueous phase containing the acyl-CoAs and transfer it to a new tube. Be cautious not to disturb the interface.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 3 mL of 100% methanol followed by 3 mL of deionized water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 2.4 mL of 2% formic acid in water, followed by 2.4 mL of 100% methanol to remove interfering substances.[7]

    • Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in 50% methanol into a clean collection tube.[7]

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of 50% methanol in water.[7]

    • Vortex briefly and transfer to an HPLC vial for analysis.

Quantification by HPLC-MS/MS

The quantification of this compound is typically performed using HPLC coupled to a tandem mass spectrometer (HPLC-MS/MS).

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Detection is achieved using electrospray ionization (ESI) in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM) by monitoring the transition of the precursor ion to a specific product ion.[8][10]

Signaling Pathway and Logical Relationships

As the specific metabolic pathway for this compound is not well-defined in the literature, the following diagram illustrates the general role of acyl-CoAs in cellular metabolism and the logic of the analytical approach.

Acyl_CoA_Metabolism cluster_cell Cellular Metabolism cluster_analysis Analytical Approach Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA_Pool Acyl-CoA Pool (includes this compound) Acyl_CoA_Synthetase->Acyl_CoA_Pool Beta_Oxidation β-Oxidation Acyl_CoA_Pool->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Acyl_CoA_Pool->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Tissue_Sample Tissue Sample Extraction Extraction Protocol Tissue_Sample->Extraction Extracted_Acyl_CoAs Extracted Acyl-CoAs Extraction->Extracted_Acyl_CoAs HPLC_MSMS HPLC-MS/MS Extracted_Acyl_CoAs->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification

Caption: General overview of acyl-CoA metabolism and the analytical strategy.

Conclusion

This application note provides a comprehensive protocol for the extraction of this compound from tissue samples. The described method, which combines protein precipitation, lipid removal, and solid-phase extraction, is designed to yield a clean sample suitable for sensitive quantification by HPLC-MS/MS. Adherence to this protocol will enable researchers to obtain reliable and reproducible measurements of this and other acyl-CoA species, facilitating a deeper understanding of their roles in health and disease.

References

Troubleshooting & Optimization

overcoming low yield in the synthesis of 2,3-Dimethylideneoctanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming low-yield issues in the synthesis of 2,3-Dimethylideneoctanedioyl-CoA. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common synthetic approach involves a multi-step process:

  • Formation of an α-diketone precursor: Synthesis of dimethyl 2,3-dioxooctanedioate from simpler starting materials.

  • Double Wittig Reaction: Introduction of the two methylidene groups by reacting the α-diketone with a phosphorus ylide, such as methylenetriphenylphosphorane. This is a critical step where yield can be compromised.

  • Hydrolysis: Conversion of the resulting dimethyl ester to the free dicarboxylic acid, 2,3-dimethylideneoctanedioic acid.

  • Thioesterification: Activation of the dicarboxylic acid and subsequent reaction with coenzyme A to form the final product.

Q2: What are the most critical steps affecting the overall yield?

A2: The double Wittig reaction (Step 2) and the final CoA esterification (Step 4) are the most challenging steps. The Wittig reaction on α-diketones can be sluggish and prone to side reactions, while the handling of the expensive and sensitive coenzyme A requires careful optimization to ensure efficient conversion.

Q3: Are there any particular stability concerns with the intermediates or the final product?

A3: Yes, conjugated dienes can be susceptible to polymerization and oxidation. It is advisable to handle the diene-containing intermediates under an inert atmosphere and store them at low temperatures. Coenzyme A and its esters are also sensitive to acidic and strongly basic conditions, as well as high temperatures.[1]

Troubleshooting Guide

Issue 1: Low Yield in Double Wittig Reaction (Formation of Dimethyl 2,3-Dimethylideneoctanedioate)

Q: My Wittig reaction on dimethyl 2,3-dioxooctanedioate is resulting in a low yield of the desired diene. What are the potential causes and solutions?

A: Low yields in this step are common and can be attributed to several factors. Below is a troubleshooting workflow to address this issue.

troubleshooting_wittig cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Double Wittig Reaction cause1 Poor Ylide Formation start->cause1 cause2 Low Reactivity of Diketone start->cause2 cause3 Side Reactions start->cause3 cause4 Product Degradation start->cause4 sol1a Use a stronger, fresh base (n-BuLi, NaH) cause1->sol1a sol1b Ensure anhydrous conditions cause1->sol1b sol2a Increase reaction temperature or time cause2->sol2a sol2b Use a more reactive ylide (unstabilized) cause2->sol2b sol3a Run reaction at lower temperature cause3->sol3a sol3b Control stoichiometry carefully cause3->sol3b sol4a Workup under inert atmosphere cause4->sol4a sol4b Purify promptly via chromatography cause4->sol4b synthetic_pathway suberate Suberate Derivative diketone Dimethyl 2,3-dioxooctanedioate suberate->diketone Oxidation diene_ester Dimethyl 2,3-dimethylideneoctanedioate diketone->diene_ester Double Wittig (2x Ph3P=CH2) diene_acid 2,3-Dimethylideneoctanedioic Acid diene_ester->diene_acid Hydrolysis coa_ester This compound diene_acid->coa_ester CDI, CoASH

References

troubleshooting poor signal in 2,3-Dimethylideneoctanedioyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity during the mass spectrometry analysis of 2,3-Dimethylideneoctanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak or absent signal for this compound in LC-MS analysis?

A weak or absent signal for acyl-CoA compounds can be attributed to several factors:

  • Sample Degradation: Acyl-CoA molecules are known to be unstable and can be hydrolyzed, particularly in aqueous solutions that are not acidic.[1] It is crucial to handle samples appropriately to prevent degradation.

  • Inefficient Ionization: The efficiency of ionization can be affected by the composition of the mobile phase and the presence of other components that co-elute with the analyte.[1]

  • Ion Suppression: Complex biological samples can cause matrix effects, which significantly diminish the signal of the target analyte.[1]

  • Suboptimal Mass Spectrometer Parameters: The sensitivity of the analysis can be poor if the precursor and product ions are not correctly selected, or if the collision energy is not optimized.[1]

  • Chromatographic Problems: Poor peak shapes, which can be caused by column overload or contamination, may lead to a lower signal-to-noise ratio.[1][2]

Q2: My signal is completely gone. What initial checks should I perform?

When there is a complete loss of signal, a systematic approach is necessary to identify the issue.[3]

  • Confirm Mass Spectrometer Functionality: Infuse a known, stable compound to verify that the mass spectrometer is responding correctly.[1]

  • Prepare Fresh Standards and Mobile Phases: This will rule out degradation or contamination of your standards and mobile phases.[1][3]

  • Verify Instrument Parameters: Double-check all settings, such as voltages and gas flows, to ensure they are correct and that the electrospray is stable.[1]

  • Check for Clogs: Ensure there are no blockages in the sample flow path.

Q3: How can my sample preparation method impact the signal of this compound?

The method used for extraction and cleanup is critical.[1] For acyl-CoAs, protocols often involve protein precipitation followed by solid-phase extraction (SPE).[4] Using an incorrect SPE sorbent or elution solvent can result in substantial sample loss.[1] To prevent degradation, it is also important to minimize the time that samples are at room temperature and in aqueous solutions.[1] Using glass instead of plastic sample vials can also reduce signal loss and improve sample stability.[5]

Q4: What are the characteristic fragmentation patterns for acyl-CoAs that I should be looking for?

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the phosphorylated ADP moiety.[4][6][7][8] The presence of fragment ions at m/z 428.1 and 408.0 can further confirm the identification of acyl-CoAs.[4]

Troubleshooting Guides

Guide 1: Diagnosing Low Signal Intensity

This guide provides a structured approach to diagnosing and resolving low signal issues with this compound.

Step 1: Systematic Initial Checks

CheckActionExpected Outcome
MS Performance Infuse a calibration standard (e.g., reserpine, tuning mix).Strong, stable signal for the standard.
Reagents Prepare fresh mobile phases and a new analyte standard.Rule out degradation or contamination as the source of the problem.
Vial and Cap Ensure the correct vial and cap are used and the cap is properly pierced.Proper sample injection.
Syringe/Injector Inspect for air bubbles or leaks.No visible issues with the injection system.

Step 2: Method and Parameter Evaluation

ParameterTroubleshooting Action
Ionization Source Clean the ion source. Optimize source parameters (e.g., gas flows, temperatures, spray voltage).[1][2]
Mass Spectrometry Method Verify the precursor and product ion m/z values. Optimize collision energy.
Chromatography Check for peak broadening or splitting which could indicate a column issue.[9] Ensure the LC gradient is appropriate.
Sample Preparation Review the extraction protocol for potential sources of sample loss. Consider a different SPE sorbent or elution solvent.
Guide 2: Addressing Signal Instability and Poor Peak Shape

Issue: Fluctuating Signal Intensity

  • Potential Cause: Unstable electrospray.

  • Solution: Check for blockages in the spray needle. Ensure consistent mobile phase flow and proper grounding of the ESI source.

Issue: Broad or Tailing Peaks

  • Potential Cause: Column degradation or contamination.

  • Solution: Replace the guard column or the analytical column. Flush the column with a strong solvent.

Issue: No Peaks Detected

  • Potential Cause: No sample injection or complete sample degradation.

  • Solution: Manually inject a high-concentration standard to confirm system performance. Re-prepare the sample, minimizing exposure to room temperature and non-acidic aqueous solutions.[1]

Experimental Protocols

Protocol 1: Sample Extraction of Acyl-CoAs from Biological Matrices
  • Homogenization: Homogenize the tissue or cell sample in a cold solution of 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA). SSA-based preparation may result in higher recovery.[10]

  • Centrifugation: Centrifuge the homogenate at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with an appropriate solvent, such as a mixture of methanol and water.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS analysis, such as a water/acetonitrile mixture with a small amount of acid (e.g., formic acid) to improve stability.[11]

Protocol 2: LC-MS/MS Method for Acyl-CoA Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion for this compound (Calculated m/z).

    • Product Ion: Monitor for the characteristic neutral loss of 507 Da.[4][6][7][8]

    • Collision Energy: Optimize for the specific analyte to achieve the best fragmentation.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/RangeReference
Ionization Mode ESI Positive[4]
Precursor Ion [M+H]+[4]
Product Ion Neutral Loss of 507 Da[4][6][8]
Collision Energy 20-40 eV (Analyte dependent)[6]
Drying Gas Temperature 200°C
Drying Gas Flow 14 L/min[11]
Nebulizer Pressure 35 psi[11]
Sheath Gas Temperature 350°C[11]
Sheath Gas Flow 11 L/min[11]

Visualizations

G start Poor or No Signal for this compound check_ms Is the MS functioning? (Infuse Standard) start->check_ms check_reagents Are reagents fresh? (Standards, Mobile Phases) check_ms->check_reagents Yes fix_ms Troubleshoot MS Hardware: - Clean Source - Check Voltages/Gases check_ms->fix_ms No check_sample_prep Is sample preparation optimal? check_reagents->check_sample_prep Yes fix_reagents Prepare Fresh Reagents check_reagents->fix_reagents No check_lc Are there chromatographic issues? check_sample_prep->check_lc Yes fix_sample_prep Optimize Sample Prep: - Check for degradation - Evaluate SPE method check_sample_prep->fix_sample_prep No check_ms_params Are MS parameters optimized? check_lc->check_ms_params Yes fix_lc Troubleshoot LC: - Check for leaks/clogs - Replace column check_lc->fix_lc No fix_ms_params Optimize MS Method: - Adjust collision energy - Verify m/z values check_ms_params->fix_ms_params No good_signal Signal Restored check_ms_params->good_signal Yes fix_ms->check_ms fix_reagents->check_reagents fix_sample_prep->check_sample_prep fix_lc->check_lc fix_ms_params->check_ms_params

Caption: A workflow for troubleshooting poor MS signal.

G cluster_causes cluster_solutions cause Potential Causes of Poor Signal degradation Sample Degradation sol_degradation - Use fresh samples - Minimize time at RT - Acidify solutions degradation->sol_degradation ionization Inefficient Ionization sol_ionization - Optimize mobile phase - Clean ion source ionization->sol_ionization suppression Ion Suppression (Matrix Effects) sol_suppression - Improve sample cleanup (SPE) - Adjust chromatography suppression->sol_suppression params Suboptimal MS Parameters sol_params - Optimize collision energy - Verify precursor/product ions params->sol_params chromatography Chromatographic Issues sol_chromatography - Check for column overload - Replace column/guard column chromatography->sol_chromatography solution Potential Solutions

Caption: Relationship between causes and solutions for poor signal.

References

preventing the degradation of 2,3-Dimethylideneoctanedioyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-Dimethylideneoctanedioyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that make it susceptible to degradation?

A1: this compound possesses several chemical features that contribute to its instability. The most significant is the high-energy thioester bond, which is prone to hydrolysis. Additionally, the molecule contains two methylene (B1212753) groups in a conjugated system, which can be susceptible to oxidation and other chemical modifications. Like other acyl-CoAs, it is generally unstable in aqueous solutions.[1]

Q2: What are the most critical factors to control during sample preparation to minimize degradation?

A2: The most critical factors to control are temperature, pH, and exposure to light and oxygen. It is imperative to work quickly at low temperatures (on ice) and to use buffers with a slightly acidic pH (around 4.9-7.2) to reduce the rate of hydrolysis.[2][3][4] Samples should be protected from light, and the use of deoxygenated solvents is recommended to prevent oxidation.

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: The gold standard for quantification is a stable isotope-labeled version of this compound. If this is not commercially available, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a suitable alternative.[3][5]

Q4: How should I store my samples containing this compound?

A4: For short-term storage, samples should be kept at 4°C in a solvent that minimizes degradation.[1] For long-term storage, it is crucial to flash-freeze the tissue or cell samples in liquid nitrogen immediately after collection and store them at -80°C.[6] The purified extract should also be stored at -80°C. The product should be stored in a sealed container away from light.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No Signal of Analyte Degradation during Extraction: The thioester bond is susceptible to hydrolysis.- Work quickly and keep samples on ice at all times.- Use pre-chilled, slightly acidic extraction buffers (pH 4.9-7.2).[2][3][4]- Immediately flash-freeze tissue samples in liquid nitrogen upon collection.[6]
Oxidation: The dimethylidene groups may be prone to oxidation.- Use deoxygenated solvents for extraction.- Consider adding antioxidants like BHT or TCEP to the extraction buffer.
Inefficient Extraction: The analyte may not be efficiently recovered from the sample matrix.- Optimize the extraction solvent. A mixture of acetonitrile, methanol, and water (2:2:1, v/v/v) has been shown to be effective for a broad range of acyl-CoAs.[1]- Ensure thorough homogenization of the tissue.[2][3]
Poor Peak Shape in Chromatography Interaction with Metal Ions: The phosphate (B84403) groups on the CoA moiety can chelate metal ions from the HPLC system.- Use a column with low metal content.- Add a chelating agent like EDTA to the mobile phase.
Inappropriate Mobile Phase pH: The pH can affect the ionization state and retention of the molecule.- For short-chain acyl-CoAs, slightly acidic mobile phases are often preferred for reversed-phase chromatography.[1]
High Background Noise or Interfering Peaks Matrix Effects: Endogenous components in the sample can interfere with ionization in the mass spectrometer.[5]- Implement a solid-phase extraction (SPE) clean-up step to remove interfering substances.[8]- Optimize the chromatographic separation to resolve the analyte from matrix components.[5]
Contamination: Reagents or consumables may introduce contaminants.- Use high-purity, LC-MS grade solvents and reagents.- Ensure all labware is thoroughly cleaned and free of contaminants.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[3][4]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing an appropriate amount of internal standard (e.g., heptadecanoyl-CoA).[4]

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2 mL of 2-propanol to the homogenate and vortex vigorously.[4]

    • Add 2 mL of acetonitrile, vortex again, and then add 0.25 mL of saturated ammonium (B1175870) sulfate.[3]

    • Vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[5]

  • Collection:

    • Carefully collect the upper aqueous-organic supernatant which contains the acyl-CoAs.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways for this compound based on its chemical structure and the known instability of similar molecules. The main points of vulnerability are the thioester bond and the conjugated diene system.

cluster_legend Legend A This compound B 2,3-Dimethylideneoctanedioate + CoASH A->B Hydrolysis C Oxidized Derivatives A->C Oxidation Analyte Target Analyte Degradation Degradation Product

Caption: Hypothetical degradation of this compound.

Diagram 2: General Experimental Workflow

This diagram outlines a generalized workflow for the extraction and analysis of this compound from biological samples.

Sample Tissue/Cell Sample (Flash-freeze) Homogenization Homogenization (Cold Acidic Buffer + IS) Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup Optional: SPE Cleanup Supernatant->Cleanup Analysis LC-MS/MS Analysis Supernatant->Analysis Direct Injection Cleanup->Analysis

Caption: Workflow for this compound analysis.

Diagram 3: Troubleshooting Logic for Low Signal

This decision tree provides a logical approach to troubleshooting low signal intensity during the analysis of this compound.

Start Low Analyte Signal Check_Standard Internal Standard Signal OK? Start->Check_Standard Check_Extraction Review Extraction Protocol? (Temp, pH, Speed) Result_Degradation Likely Degradation Issue -> Re-extract with precautions Check_Extraction->Result_Degradation Check_Standard->Check_Extraction No Check_Instrument Review MS/MS Parameters? (Ions, Collision Energy) Check_Standard->Check_Instrument Yes Optimize_Cleanup Implement/Optimize SPE Cleanup? Check_Instrument->Optimize_Cleanup Result_Instrument Likely Instrument Issue -> Re-optimize MS parameters Check_Instrument->Result_Instrument Parameters incorrect Result_Matrix Likely Matrix Effect -> Optimize Cleanup/Chromatography Optimize_Cleanup->Result_Matrix

Caption: Troubleshooting low signal for the target analyte.

References

Technical Support Center: Optimizing HPLC Separation of 2,3-Dimethylideneoctanedioyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 2,3-Dimethylideneoctanedioyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic separation of these specific isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The primary challenges in separating this compound isomers stem from their structural similarities. These include:

  • Stereoisomers: The presence of chiral centers can lead to enantiomers and diastereomers that have identical or very similar physicochemical properties in an achiral environment, making them difficult to resolve with standard HPLC methods.[1]

  • Positional Isomers: The close proximity of the dimethylidene groups can result in positional isomers with very similar polarities and hydrophobicities, leading to co-elution.[1][2]

  • Compound Stability: Acyl-CoA thioesters can be susceptible to degradation, which requires careful handling and optimized, robust chromatographic conditions to ensure reproducible results.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, necessitating effective sample preparation.[1]

Q2: Which HPLC mode is most suitable for separating these isomers?

For separating isomers, particularly stereoisomers, normal-phase HPLC or reversed-phase HPLC with a chiral stationary phase is often more effective than standard reversed-phase HPLC.[1][3] While reversed-phase HPLC is excellent for separating compounds based on hydrophobicity, it may not provide adequate resolution for structurally similar isomers without specialized columns or mobile phase additives.[2] Normal-phase chromatography, with its different selectivity based on polar interactions, can often resolve isomers that are inseparable by reversed-phase methods.[3]

Q3: What are the key parameters to optimize for better separation?

The critical parameters to optimize for the separation of this compound isomers are:

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol, isopropanol), the buffer system, pH, and additives are crucial for achieving selectivity.[1][4][5][6]

  • Stationary Phase Chemistry: Selecting the right column chemistry (e.g., C18, phenyl-hexyl, embedded polar group, or a chiral stationary phase) is fundamental to resolving closely related isomers.[2]

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase, thereby influencing retention times and selectivity.[1][7]

  • Flow Rate: Optimizing the flow rate can improve peak resolution, though it may impact analysis time.[5]

  • Gradient Profile: For complex samples, a well-designed gradient elution can significantly improve the separation of isomers.[5]

Q4: How can I improve peak shape and reduce tailing?

Peak tailing is a common issue that can be addressed by:

  • Mobile Phase Additives: Adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base to the mobile phase can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing secondary interactions that cause tailing.[1]

  • Sample Overload: Reducing the injection volume or the concentration of the sample can prevent column overload, which is a frequent cause of peak tailing.[1]

  • Column Condition: Ensure the column is not degraded or contaminated at the inlet. Backflushing the column or replacing the inlet frit can help.[1]

  • Sample Solvent: Dissolving the sample in the initial mobile phase composition can prevent peak distortion.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers Suboptimal mobile phase composition.Optimize the organic modifier ratio, buffer pH, and consider adding ion-pairing reagents.[4][5]
Inappropriate stationary phase.Screen different column chemistries (e.g., C18, Phenyl, Embedded Polar Group, Chiral).[2]
Temperature fluctuations.Use a column oven to maintain a stable and optimized temperature.[1][7]
Gradient slope is too steep.Flatten the gradient profile around the elution time of the isomers of interest.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid or base (e.g., 0.1% formic acid) to the mobile phase.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Column degradation or contamination.Backflush the column, replace the inlet frit, or use a new column.[1]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing.[1]
Column not fully equilibrated.Increase the column equilibration time before each injection.[1][7]
Leaks in the system.Check all fittings and connections for leaks.[1]
Unstable column temperature.Use a column oven for precise temperature control.[1][7]
Broad Peaks Excessive system volume (extra-column dispersion).Use smaller inner diameter tubing and ensure all connections are made with zero dead volume.
Column contamination or aging.Clean the column according to the manufacturer's instructions or replace it.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Ghost Peaks Impurities in the mobile phase or from previous injections.Use high-purity HPLC-grade solvents and reagents. Implement a thorough column wash step between runs.
Sample degradation.Store samples appropriately and analyze them promptly after preparation.
High Backpressure Blockage in the system (e.g., clogged frit, tubing).Replace the column inlet frit, check for blocked tubing, and filter samples before injection.[8][9]
Particulate matter from the sample or mobile phase.Filter the mobile phase and samples through a 0.22 µm or 0.45 µm filter.[9]
Incorrect mobile phase viscosity.Optimize the mobile phase composition or adjust the column temperature.[10]

Experimental Protocols

Disclaimer: The following protocols are generalized starting points based on methods for similar acyl-CoA compounds and should be optimized for the specific isomers of this compound.

Protocol 1: Reversed-Phase HPLC for Isomer Separation

This protocol is a starting point for separating positional isomers.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in a mixture of 95% mobile phase A and 5% mobile phase B.
Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is a starting point for resolving stereoisomers.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_optimization Optimization Strategy cluster_verification Verification cluster_solution Solution Problem Poor Separation of Isomers MobilePhase Optimize Mobile Phase - Organic Modifier % - pH - Additives Problem->MobilePhase StationaryPhase Select Alternative Stationary Phase - Different Chemistry (e.g., Phenyl) - Chiral Column Problem->StationaryPhase Temperature Adjust Column Temperature Problem->Temperature Gradient Modify Gradient Profile - Shallower Gradient Problem->Gradient Resolution Improved Resolution? MobilePhase->Resolution StationaryPhase->Resolution Temperature->Resolution Gradient->Resolution Success Method Optimized Resolution->Success Yes Reassess Reassess & Try Another Parameter Resolution->Reassess No Reassess->MobilePhase

Caption: A workflow diagram for troubleshooting poor HPLC isomer separation.

Experimental_Workflow SamplePrep Sample Preparation (Dissolve in initial mobile phase) HPLCSeparation HPLC Separation (Gradient Elution) SamplePrep->HPLCSeparation Detection UV Detection (260 nm) HPLCSeparation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

References

reducing background noise in enzymatic assays for 2,3-Dimethylideneoctanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic assays involving 2,3-Dimethylideneoctanedioyl-CoA. Our goal is to help you reduce background noise and improve the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in enzymatic assays with this compound?

A1: High background noise in assays utilizing this compound can stem from several factors:

  • Non-enzymatic hydrolysis of the thioester bond: Thioester bonds, particularly in structurally complex molecules, can be susceptible to spontaneous hydrolysis in aqueous buffers, leading to a signal that is independent of enzyme activity.

  • Substrate instability: The dimethylidene groups in the substrate may be reactive and prone to degradation or side reactions, contributing to background signal.

  • Contaminated reagents: Impurities in the enzyme preparation, substrate, or buffer components can interfere with the assay.

  • Interference from assay components: Certain buffer components or additives may react with the substrate or detection reagents.

Q2: How can I minimize the non-enzymatic hydrolysis of this compound?

A2: To reduce non-enzymatic hydrolysis, consider the following:

  • Optimize pH: Perform the assay at a pH where the thioester bond is most stable. This typically is in the slightly acidic to neutral range. Avoid highly basic conditions.

  • Prepare fresh substrate solutions: Prepare the this compound solution immediately before use to minimize the time it spends in aqueous buffer.

  • Control temperature: Lowering the incubation temperature can reduce the rate of spontaneous hydrolysis.

  • Minimize exposure to nucleophiles: Avoid buffers containing strong nucleophiles that can attack the thioester bond.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical for maintaining the integrity of this compound. Store the compound as a lyophilized powder or in an anhydrous organic solvent at -80°C. For experiments, prepare fresh aqueous solutions and keep them on ice. Avoid repeated freeze-thaw cycles of aqueous solutions.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High background in "no enzyme" control Non-enzymatic hydrolysis of this compoundOptimize buffer pH to a lower range (e.g., 6.0-7.0). Prepare substrate solution immediately before use. Run the assay at a lower temperature.
Contaminated substrate or bufferUse high-purity water and reagents. Filter-sterilize buffers. Confirm the purity of the this compound stock.
Intrinsic reactivity of the substrate with detection reagentsRun a control with the substrate and detection reagents in the absence of the enzyme to quantify this interaction. Consider alternative detection methods if necessary.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.
Temperature fluctuationsEnsure uniform temperature across the assay plate during incubation. Avoid "edge effects" by not using the outer wells of the plate or by incubating in a humidified chamber.
Substrate degradation after dilutionPrepare working dilutions of the substrate just before adding to the assay plate. Keep diluted substrate on ice.
Low signal-to-noise ratio Suboptimal enzyme or substrate concentrationTitrate both the enzyme and this compound to determine the optimal concentrations that provide a robust signal with minimal background.
Inappropriate buffer compositionTest different buffer systems (e.g., HEPES, MOPS, phosphate) to find one that supports enzyme activity while minimizing background noise.[1]
Insufficient incubation timePerform a time-course experiment to determine the linear range of the reaction and select an appropriate incubation time.

Experimental Protocols

Protocol for Assessing Substrate Stability

This protocol helps determine the stability of this compound under your specific assay conditions.

  • Prepare Assay Buffer: Prepare the buffer you intend to use for your enzymatic assay (e.g., 100 mM potassium phosphate, pH 7.4).

  • Prepare Substrate Stock: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO) to a high concentration.

  • Incubation: Dilute the substrate stock to the final assay concentration in the assay buffer. Incubate this solution under the same conditions as your planned enzyme assay (e.g., 37°C for 30 minutes). Take aliquots at various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • Analysis: Analyze the aliquots using a suitable method to quantify the degradation of the substrate. This could be HPLC, LC-MS, or a spectrophotometric method if a chromophore is present or generated upon degradation.

  • Data Interpretation: Plot the percentage of intact substrate against time to determine its half-life under your assay conditions.

Protocol for Optimizing Enzyme and Substrate Concentrations

This protocol is for determining the optimal concentrations of your enzyme and this compound to maximize the signal-to-noise ratio.

  • Enzyme Titration:

    • Set up a series of reactions with a fixed, saturating concentration of this compound.

    • Vary the enzyme concentration over a broad range (e.g., 0.1x to 10x of your initial concentration).

    • Include a "no enzyme" control.

    • Incubate for a fixed time and measure the signal.

    • Plot the signal versus enzyme concentration and choose a concentration in the linear range.

  • Substrate Titration:

    • Using the optimal enzyme concentration determined above, set up a series of reactions.

    • Vary the concentration of this compound over a range that brackets the expected Km value.

    • Include a "no substrate" control.

    • Incubate for a fixed time and measure the initial reaction velocity.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For the assay, use a substrate concentration around the Km value.

Visualizing Experimental Workflows

experimental_workflow Workflow for Reducing Background Noise cluster_prep Preparation cluster_assay_setup Assay Setup cluster_incubation Incubation & Detection cluster_analysis Data Analysis prep_reagents Prepare Fresh Reagents (High Purity Water, Buffer, Substrate) setup_controls Set Up Controls (No Enzyme, No Substrate) prep_reagents->setup_controls Buffer & Substrate setup_reactions Set Up Assay Reactions prep_reagents->setup_reactions Buffer & Substrate prep_enzyme Prepare Enzyme Dilution prep_enzyme->setup_reactions Enzyme incubate Incubate at Optimal Temperature and Time setup_controls->incubate setup_reactions->incubate detect Detect Signal incubate->detect analyze Analyze Data and Calculate Signal-to-Noise detect->analyze troubleshoot Troubleshoot High Background analyze->troubleshoot

Caption: A logical workflow for setting up and troubleshooting enzymatic assays to minimize background noise.

signaling_pathway Potential Non-Enzymatic Reactions of this compound Substrate This compound Hydrolysis Non-Enzymatic Hydrolysis Substrate->Hydrolysis H2O Degradation Spontaneous Degradation Substrate->Degradation SideReaction Reaction with Buffer Components Substrate->SideReaction e.g., nucleophiles BackgroundSignal Background Signal Hydrolysis->BackgroundSignal Degradation->BackgroundSignal SideReaction->BackgroundSignal

Caption: Diagram illustrating potential non-enzymatic pathways leading to background signal in assays with this compound.

References

issues with 2,3-Dimethylideneoctanedioyl-CoA stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dimethylideneoctanedioyl-CoA

Disclaimer: No direct experimental data has been published for a compound named "this compound." The structural features suggested by this name, particularly the α,β-unsaturated thioester, are analogous to the well-studied immunometabolite Itaconyl-CoA . The following stability and handling guidelines are based on the known chemistry of itaconyl-CoA and related acyl-CoA thioesters. The principles and troubleshooting steps provided are expected to be highly relevant.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a progressive loss of the parent compound peak on HPLC analysis, even when stored at 4°C. What is happening?

A1: The most likely cause of degradation in aqueous solution is the hydration of the methylidene (or vinyl) group located alpha to the thioester carbonyl. In the case of the analogous compound, itaconyl-CoA, it is known to be hydrated by the enzyme itaconyl-CoA hydratase to form citramalyl-CoA.[1][2] This reaction can also occur non-enzymatically, especially at non-neutral pH or in the presence of nucleophiles. The high-energy thioester bond also makes the compound susceptible to hydrolysis.[3]

Q2: I am observing inconsistent results in my cell-based assays. Could the stability of the CoA derivative be a factor?

A2: Absolutely. If your aqueous stock solution is degrading, the effective concentration of the active compound will decrease over time, leading to variability between experiments. It is crucial to prepare fresh solutions before each experiment or validate a storage protocol where the compound is stable. In biological systems, itaconyl-CoA is known to be an inhibitor of enzymes like methylmalonyl-CoA mutase (MCM) and can be rapidly metabolized.[4][5][6] Your compound may be similarly processed or degraded by cellular enzymes.

Q3: What are the recommended storage and handling conditions for aqueous solutions of compounds like this compound?

A3: Based on general practices for acyl-CoA esters, the following is recommended:

  • Storage of Solids: Store the lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

  • Aqueous Solutions: Prepare stock solutions in a buffered, slightly acidic solution (e.g., pH 6.0-6.5) to minimize base-catalyzed hydrolysis of the thioester. Aliquot into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C. Thaw aliquots on ice immediately before use and discard any unused portion. Avoid repeated freeze-thaw cycles.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 260 nm for the adenine (B156593) base of CoA) is the most common method. A C18 reverse-phase column is typically used. The appearance of new peaks corresponding to degradation products (e.g., the hydrated form or the free acid) and a decrease in the area of the parent peak can be used to quantify stability over time.[7] LC-MS can be used for definitive identification of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound in solution 1. Hydrolysis of thioester. 2. Hydration of methylidene group. 3. Oxidation. 1. Prepare solutions in a slightly acidic buffer (pH 6.0-6.5).2. Work at low temperatures (on ice).3. Use degassed, high-purity water for solutions. Prepare fresh for every experiment.
Low recovery after purification or extraction Adsorption to surfaces. Degradation during workup. Use low-adsorption plasticware (e.g., siliconized tubes). Ensure all purification steps are performed quickly and at low temperatures. Avoid high pH conditions during extraction.
Inconsistent biological activity Variable concentration due to instability. Interaction with media components. Prepare fresh stock solutions from solid for each experiment. Perform a time-course stability study in your specific assay medium to determine the compound's half-life under experimental conditions.
Appearance of multiple unknown peaks in HPLC Polymerization or side reactions. Contamination of starting material. The methylidene groups may be susceptible to radical-initiated polymerization. Ensure solvents are free of peroxides. Confirm the purity of the solid material before starting experiments.

Key Degradation Pathway

The primary non-enzymatic degradation pathway in aqueous solution is likely the hydration of the α,β-unsaturated system, analogous to the conversion of itaconyl-CoA to citramalyl-CoA.

G cluster_0 Degradation Pathway A This compound (in Aqueous Solution) B Hydrated Intermediate A->B + H₂O (Hydration) C Hydrolyzed Products (Free Acid + CoASH) A->C + H₂O (Hydrolysis)

Caption: Predicted degradation pathways in aqueous solution.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol describes a general method to determine the stability of this compound in an aqueous buffer.

1. Materials:

  • Lyophilized this compound
  • Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 6.5)
  • HPLC system with a C18 column and UV detector (260 nm)
  • Mobile Phase A: 20 mM Potassium Phosphate, pH 5.3
  • Mobile Phase B: Acetonitrile

2. Procedure:

  • Prepare a 1 mM stock solution of the compound by dissolving the lyophilized powder in the chilled buffer.
  • Immediately inject a t=0 sample onto the HPLC to determine the initial peak area. A suitable gradient might be 5% to 40% Acetonitrile over 30 minutes.
  • Incubate the stock solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.
  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
  • Plot the percentage remaining versus time to determine the degradation rate and half-life.

Protocol 2: Enzymatic Synthesis of an Analogous Compound (Itaconyl-CoA)

This protocol is based on the enzymatic synthesis of itaconyl-CoA and can be adapted for analytical standard preparation.[7]

1. Materials:

  • Itaconic acid
  • Acetyl-CoA (or Succinyl-CoA)
  • Purified CoA transferase enzyme (e.g., YpIct)
  • Reaction Buffer: 0.1 M MOPS-KOH, pH 7.0
  • Quenching Solution: 10 M HCl

2. Procedure:

  • Prepare a reaction mixture containing 10 mM itaconate and 2 mM acetyl-CoA in the reaction buffer.
  • Initiate the reaction by adding the CoA transferase enzyme to a final concentration of ~0.025 g/L.
  • Incubate at 30°C for 30-60 minutes.
  • Terminate the reaction by adding HCl to lower the pH to ~1.
  • Remove precipitated protein by centrifugation.
  • Neutralize the supernatant with NaOH for subsequent analysis or purification by HPLC.

Workflow & Logic Diagrams

Troubleshooting Experimental Inconsistency

G Start Inconsistent Results Observed Check_Freshness Was the CoA-derivative solution prepared fresh from solid? Start->Check_Freshness Prep_Fresh Action: Prepare fresh solution for each experiment. Check_Freshness->Prep_Fresh No Check_Stability Did you perform a stability check in your specific assay medium? Check_Freshness->Check_Stability Yes Final_Check Re-run experiment with fresh, stability-tested compound under proper handling. Prep_Fresh->Final_Check Perform_Stability Action: Run HPLC time-course to determine compound half-life in assay medium. Check_Stability->Perform_Stability No Check_Handling Are you using acidic buffer (pH 6-6.5) and storing aliquots at -80°C? Check_Stability->Check_Handling Yes Perform_Stability->Final_Check Adjust_Handling Action: Adjust solution pH and storage protocol. Check_Handling->Adjust_Handling No Check_Handling->Final_Check Yes Adjust_Handling->Final_Check

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Purification of 2,3-Dimethylideneoctanedioyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding proteins that specifically bind to 2,3-Dimethylideneoctanedioyl-CoA is not currently available in published scientific literature. The following technical support guide is based on common principles and potential challenges anticipated for the purification of novel or uncharacterized CoA-binding proteins, drawing parallels from known Acyl-CoA binding proteins (ACBPs) and enzymes involved in dicarboxylic acid metabolism. The protocols and troubleshooting advice provided are general and will require significant optimization for your specific protein of interest.

Frequently Asked Questions (FAQs)

Q1: My protein of interest is predicted to bind this compound, but I am seeing very low expression levels in my E. coli expression system. What can I do?

A1: Low expression of recombinant proteins is a common issue. Here are several factors to consider and troubleshoot:

  • Codon Optimization: Ensure the gene sequence of your protein is optimized for E. coli codon usage.

  • Expression Strain: Try different E. coli strains (e.g., BL21(DE3) pLysS, Rosetta(DE3)) which can help with rare codons.

  • Induction Conditions: Optimize the IPTG concentration (0.1 - 1.0 mM), induction temperature (16-30°C), and induction duration (4-16 hours). Lower temperatures and longer induction times often improve the solubility of expressed proteins.

  • Promoter Strength: If using a strong promoter like T7, high levels of transcription might be toxic to the cells. Consider a weaker promoter or a tightly regulated expression system.

  • Plasmid Stability: Ensure your plasmid is stable and that the antibiotic selection is maintained throughout the culture.

Q2: I am observing significant protein precipitation/aggregation during cell lysis and purification. How can I improve the solubility of my CoA-binding protein?

A2: Protein aggregation is a frequent challenge, especially for proteins that bind to hydrophobic ligands like acyl-CoAs.

  • Lysis Buffer Composition:

    • Detergents: Include non-ionic detergents (e.g., 0.1-1% Triton X-100 or Tween 20) to help solubilize the protein.

    • Salts: Vary the NaCl concentration (150-500 mM) to modulate ionic interactions.

    • Reducing Agents: Add DTT or β-mercaptoethanol (1-10 mM) to prevent the formation of incorrect disulfide bonds.

    • Glycerol (B35011): Include glycerol (5-20%) as a stabilizing agent.

    • pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).

  • Lysis Method: Sonication can generate heat, which may promote aggregation. Perform lysis on ice and in short bursts.

  • Affinity Tag Location: The position of an affinity tag (N- or C-terminus) can sometimes influence protein folding and solubility. If one configuration is problematic, try cloning the other.

Q3: My protein does not seem to bind to the affinity column (e.g., Ni-NTA for His-tagged proteins). What could be the reason?

A3: Failure to bind to an affinity column can be due to several factors:

  • Inaccessible Tag: The affinity tag might be buried within the folded protein. You can try purification under denaturing conditions (using urea (B33335) or guanidine-HCl) and then refold the protein on the column.

  • Incorrect Buffer Conditions:

    • Imidazole (B134444) Concentration (for His-tags): If you have imidazole in your lysis or binding buffer to reduce non-specific binding, it might be too high and preventing your protein from binding. Start with a low concentration (5-10 mM).

    • pH: The binding efficiency of His-tags to Ni-NTA resin is pH-dependent. Ensure your buffer pH is around 7.5-8.0.

  • Chelating Agents: Avoid EDTA or DTT in your buffers if you are using IMAC (Immobilized Metal Affinity Chromatography), as they can strip the metal ions from the resin.

Troubleshooting Guides

Low Protein Yield
Symptom Possible Cause Suggested Solution
Low protein in cell lysate Poor protein expression.Optimize expression conditions (see FAQ A1).
Inefficient cell lysis.Try different lysis methods (sonication, French press, enzymatic lysis). Ensure complete cell disruption by microscopy.
Protein lost during affinity chromatography Protein is in the flow-through.Check for inaccessible affinity tag (see FAQ A3). Optimize binding buffer conditions (pH, salt).
Protein is lost during wash steps.Decrease the stringency of the wash buffer (e.g., lower imidazole concentration).
Protein lost during subsequent purification steps (Ion Exchange, Size Exclusion) Protein precipitation due to buffer exchange.Screen for optimal buffer conditions for protein stability (pH, salt, additives).
Proteolytic degradation.Add a protease inhibitor cocktail to all buffers. Keep samples on ice or at 4°C at all times.
Protein Instability and Aggregation
Symptom Possible Cause Suggested Solution
Precipitate forms after cell lysis Protein is in inclusion bodies.Purify under denaturing conditions and refold. Optimize expression for soluble protein (lower temperature, different strain).
Protein aggregates after elution from affinity column High protein concentration.Elute into a larger volume or directly into a buffer containing stabilizing agents (e.g., glycerol, L-arginine).
Inappropriate buffer conditions.Perform a buffer screen to find conditions that maintain solubility.
Protein loses activity after purification Cofactor (CoA derivative) is lost during purification.Add the ligand (this compound) to the purification buffers to stabilize the protein.
Protein is misfolded.Optimize refolding protocols if using denaturation. Consider co-expression with chaperones.

Experimental Protocols

Note: The following are generalized protocols that should be adapted for your specific protein.

Protocol 1: Expression and Lysis of a Recombinant CoA-Binding Protein
  • Expression:

    • Transform a suitable E. coli expression strain with your expression plasmid.

    • Grow a 1 L culture to an OD600 of 0.6-0.8 at 37°C.

    • Cool the culture to 18°C and induce protein expression with 0.2 mM IPTG.

    • Incubate for 16 hours at 18°C with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Protocol 2: Three-Step Purification of a CoA-Binding Protein
  • Affinity Chromatography (IMAC for His-tagged protein):

    • Equilibrate a 5 mL Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Ion Exchange Chromatography (Anion Exchange):

    • Desalt the eluted protein into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 5% glycerol).

    • Load the desalted protein onto an equilibrated anion exchange column (e.g., Q-Sepharose).

    • Wash the column with the low-salt buffer.

    • Elute the protein with a linear gradient of NaCl (e.g., 25 mM to 1 M over 20 column volumes).

  • Size Exclusion Chromatography (Gel Filtration):

    • Concentrate the fractions containing your protein from the ion exchange step.

    • Load the concentrated sample onto a size exclusion column (e.g., Superdex 75 or 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

    • Collect fractions and analyze by SDS-PAGE for purity.

Visualizations

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Analysis Analysis Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Affinity Chromatography Lysis->Affinity IonExchange Ion Exchange Chromatography Affinity->IonExchange SizeExclusion Size Exclusion Chromatography IonExchange->SizeExclusion Purity Purity Check (SDS-PAGE) SizeExclusion->Purity Activity Binding Assay (e.g., ITC, SPR) Purity->Activity

Caption: A general experimental workflow for the expression, purification, and analysis of a recombinant CoA-binding protein.

Troubleshooting_Logic cluster_Expression_Issues Expression Problems cluster_Purification_Issues Purification Problems cluster_Stability_Issues Stability Problems Start Low Protein Yield? CheckExpression Check Expression Levels (SDS-PAGE/Western) Start->CheckExpression Yes CheckFlowthrough Analyze Flow-through & Wash Start->CheckFlowthrough No, expression is good OptimizeInduction Optimize Induction Conditions CheckExpression->OptimizeInduction ChangeStrain Change E. coli Strain CheckExpression->ChangeStrain DenaturingPurification Try Denaturing Purification CheckFlowthrough->DenaturingPurification OptimizeBuffers Optimize Buffer Composition CheckFlowthrough->OptimizeBuffers CheckAggregation Check for Aggregation CheckFlowthrough->CheckAggregation Protein is binding, but yield is still low AddStabilizers Add Stabilizing Agents CheckAggregation->AddStabilizers ProteaseInhibitors Add Protease Inhibitors CheckAggregation->ProteaseInhibitors

Caption: A logical flowchart for troubleshooting common issues leading to low protein yield during purification.

improving the sensitivity of 2,3-Dimethylideneoctanedioyl-CoA detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 2,3-Dimethylideneoctanedioyl-CoA by Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a large, polar, and non-volatile molecule. Direct injection into a GC-MS system will result in poor chromatographic performance, including no elution from the column or severe peak tailing.[1][2] Derivatization is a chemical process that converts the molecule into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[3] This is achieved by targeting the active hydrogen atoms in the carboxyl and hydroxyl groups.[4]

Q2: What are the most common derivatization methods for a dicarboxylic acid CoA ester like this compound?

A2: The two most common and effective derivatization techniques for dicarboxylic acids and related compounds are silylation and esterification.[5]

  • Silylation: This method replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[2][6] Silylation is effective for multiple functional groups, including carboxyl and hydroxyl groups.[1]

  • Esterification: This technique converts carboxylic acids into esters, most commonly methyl esters (FAMEs).[1] A frequent reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[2]

For a complex molecule like this compound, which has two carboxylic acid functional groups, both methods can be effective. The choice may depend on the specific sample matrix and potential interfering compounds.

Q3: My signal for this compound is very low or non-existent. What are the first things I should check?

A3: When facing low or no signal, a systematic approach is crucial. Start with the most straightforward potential issues:

  • Confirm Instrument Performance: Inject a well-characterized, stable standard compound to ensure the GC-MS system is functioning correctly.

  • Check Sample and Standard Integrity: Acyl-CoAs can be unstable and susceptible to hydrolysis.[7] Prepare fresh standards and ensure your samples have been stored properly at -80°C and handled on ice.[8]

  • Verify Derivatization: The derivatization step is critical. Ensure your reagents are not expired and have been stored under the correct conditions (e.g., protected from moisture).

  • Review GC-MS Method Parameters: Double-check your injection parameters (split ratio, inlet temperature), oven temperature program, and MS settings (scan range, ionization energy).[9]

Q4: How can I improve the recovery of this compound during sample preparation?

A4: Sample preparation is a critical step where significant analyte loss can occur. For acyl-CoAs from biological matrices, a common procedure involves protein precipitation followed by solid-phase extraction (SPE).[7] To improve recovery:

  • Protein Precipitation: Use an effective protein precipitation agent like ice-cold 5-sulfosalicylic acid (SSA) or a methanol/water mixture.[8] Ensure complete precipitation by vortexing and incubating on ice.

  • Solid-Phase Extraction (SPE): If using SPE for cleanup, ensure the chosen cartridge (e.g., C18 or anion-exchange) and the elution method are optimized for your analyte.[8] Hydrophilic acyl-CoAs can have poor recovery from some SPE cartridges.[8] Consider if an SPE step is necessary or if direct injection of the supernatant after precipitation is possible.

Troubleshooting Guide: Low Sensitivity

This guide provides a structured approach to diagnosing and resolving low sensitivity issues during the GC-MS analysis of derivatized this compound.

Problem Area 1: Sample Preparation and Derivatization
Symptom Possible Cause Suggested Solution
Consistently low or no signal for both samples and standards.Incomplete or failed derivatization.- Prepare fresh derivatization reagents. - Ensure anhydrous conditions, as silylating agents are moisture-sensitive.[10] - Optimize reaction time and temperature.[1]
Good signal for standards but poor signal for samples.Matrix effects or inefficient extraction.- Optimize the sample extraction and cleanup procedure (e.g., SPE). - Use a matrix-matched calibration curve to account for ion suppression.[8] - Consider using a stable isotope-labeled internal standard.
Degradation of analyte.Sample instability.- Keep samples on ice during preparation and minimize time in aqueous solutions.[7][8] - Store extracted samples at -80°C.[8]
Problem Area 2: GC-MS System
Symptom Possible Cause Suggested Solution
All peaks in the chromatogram are smaller than usual.Injection problem or leak.- Check the autosampler syringe for leaks or bubbles.[9] - Replace the inlet septum and liner.[9] - Perform a leak check on the GC system.
Broad or tailing peaks for the analyte.Active sites in the GC pathway or poor chromatography.- Use a deactivated liner and column. - Trim the front end of the GC column (0.5-1m).[11] - Optimize the GC oven temperature program.
No peaks, or a significant drop in all signals.Major system fault.- Check carrier gas flow and pressure.[9] - For MS, perform a tune to check the ion source and detector performance.[9] A dirty ion source or a worn-out detector can dramatically reduce sensitivity.[9]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol is a general guideline for the derivatization of dicarboxylic acids for GC-MS analysis.

  • Sample Preparation: Aliquot the dried sample extract into a GC vial.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[2]

  • Reaction: Cap the vial tightly, vortex for 10-15 seconds, and heat at 60-70°C for 60 minutes.[1][2]

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. An optional dilution with a suitable solvent like dichloromethane (B109758) can be performed.[1]

Protocol 2: Esterification using BF3-Methanol

This protocol describes the formation of fatty acid methyl esters (FAMEs), which is applicable to the carboxylic acid moieties of the target analyte.

  • Sample Preparation: Place the dried sample extract in a reaction tube.

  • Reagent Addition: Add 1-2 mL of 14% boron trifluoride (BF3) in methanol.

  • Reaction: Cap the tube and heat at 60°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the sensitivity of the analysis. The following table summarizes a comparison of detection limits for dicarboxylic acids using silylation and esterification from a study on atmospheric aerosols, which can serve as a reference.

Derivatization MethodReagentTypical Detection Limit (ng/m³)Reproducibility (RSD%)Reference
SilylationBSTFA≤ 2≤ 10%[5][6]
EsterificationBF3-Methanol≤ 4≤ 15%[5]

Data adapted from a comparative study on low-molecular-weight dicarboxylic acids.[5] Lower detection limits indicate higher sensitivity.

Visualizations

Troubleshooting_Workflow start Low or No Signal Detected check_instrument Inject System Check Standard start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_gcms Troubleshoot GC-MS Hardware (Leak, Inlet, Column, Source) instrument_ok->troubleshoot_gcms No check_derivatization Prepare Fresh Standard & Derivatize instrument_ok->check_derivatization Yes troubleshoot_gcms->check_instrument derivatization_ok Standard Signal OK? check_derivatization->derivatization_ok troubleshoot_derivatization Optimize Derivatization Protocol (Reagents, Time, Temp) derivatization_ok->troubleshoot_derivatization No check_sample_prep Process Sample with Internal Standard derivatization_ok->check_sample_prep Yes troubleshoot_derivatization->check_derivatization sample_ok Analyte Signal Recovered? check_sample_prep->sample_ok troubleshoot_sample_prep Optimize Sample Preparation (Extraction, Cleanup, Matrix Effects) sample_ok->troubleshoot_sample_prep No success Problem Resolved sample_ok->success Yes troubleshoot_sample_prep->check_sample_prep

Caption: A logical workflow for troubleshooting low GC-MS signal.

Derivatization_Pathway cluster_analyte This compound cluster_methods Derivatization Methods cluster_products Volatile Derivatives for GC-MS Analyte R-(COOH)₂-CoA Silylation Silylation (e.g., BSTFA) Analyte->Silylation Replaces acidic protons Esterification Esterification (e.g., BF₃-Methanol) Analyte->Esterification Converts carboxyl to ester TMS_Derivative R-(COOTMS)₂-CoA-TMS Silylation->TMS_Derivative Methyl_Ester R-(COOCH₃)₂-CoA Esterification->Methyl_Ester

Caption: Derivatization pathways for GC-MS analysis.

References

Technical Support Center: Analysis of 2,3-Dimethylideneoctanedioyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing 2,3-Dimethylideneoctanedioyl-CoA in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these effects, primarily ion suppression, are a significant concern.[3] They arise from competition between the analyte of interest (this compound) and high concentrations of endogenous plasma components (e.g., phospholipids (B1166683), salts, proteins) for ionization in the mass spectrometer's ion source.[1] This can lead to a decreased and inconsistent instrument response, compromising the accuracy, precision, and sensitivity of the analytical method.[4][5]

Q2: What are the most common causes of ion suppression when analyzing small molecules like this compound in plasma?

A2: The most notorious culprits for ion suppression in plasma samples are phospholipids from cell membranes. These molecules are often co-extracted with the analytes of interest and can elute across a wide range of chromatographic conditions, interfering with the ionization of target compounds. Other sources include salts, proteins that were not completely removed during sample preparation, and exogenous contaminants.[1]

Q3: How can I determine if matrix effects are impacting my analysis of this compound?

A3: A standard method to assess matrix effects is the post-extraction spike experiment.[6][7] This involves comparing the signal response of an analyte spiked into a clean solvent with the response of the same amount of analyte spiked into an extracted blank plasma sample. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[6] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where matrix effects are most pronounced.[7]

Q4: What are the initial steps to take if I suspect matrix effects are present in my assay?

A4: The first line of defense is to optimize your sample preparation protocol to more effectively remove interfering substances.[1][7] This could involve switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] Additionally, optimizing the chromatographic separation to resolve the analyte from the interfering matrix components is a crucial step.[2][8]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low and inconsistent signal intensity for this compound.

  • Question: My signal for this compound is weak and varies significantly between injections of different plasma samples. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of ion suppression.[6] The variability between samples suggests that the composition of the matrix is different from one sample to the next.

    • Troubleshooting Steps:

      • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

      • Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) to remove a broader range of interferences.[9] Phospholipid removal plates are also highly effective.[6]

      • Optimize Chromatography: Modify your LC gradient to better separate this compound from the regions of ion suppression.[2] A longer, shallower gradient can improve resolution.

      • Use an Internal Standard: Employ a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.[9] If a SIL-IS is not available, a structural analog can be used, but it must be thoroughly validated.[6]

Issue 2: Poor reproducibility of quality control (QC) samples.

  • Question: My QC samples are failing, with high coefficients of variation (%CV). How can I improve the reproducibility of my assay?

  • Answer: Poor reproducibility in QC samples, especially at the low end of the calibration curve, is often due to variable matrix effects.[10]

    • Troubleshooting Steps:

      • Evaluate Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure your protocol is robust and followed precisely for every sample.

      • Check for Phospholipid Buildup: Phospholipids can accumulate on the analytical column and elute erratically, causing inconsistent ion suppression. Implement a column wash with a strong organic solvent between injections or after a set number of samples.

      • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same blank biological matrix as your unknown samples.[6] This helps to normalize the matrix effect across the entire analytical run.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

Sample Preparation MethodTypical RecoveryMatrix Effect MitigationThroughputCost per Sample
Protein Precipitation (PPT) HighLowHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerateMediumMedium
Solid-Phase Extraction (SPE) HighHighLow to MediumHigh
Phospholipid Removal Plates HighVery HighHighHigh

Data presented are general estimations for small molecule analysis in plasma and may vary for this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your established protocol. Spike the same amount of this compound as in Set A into the final, evaporated, and reconstituted extract.

    • Set C (Matrix Standard): Spike the blank plasma with this compound before starting the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol using a reversed-phase SPE cartridge and should be optimized for this compound.

  • Condition Cartridge: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load Sample: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash Cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute Analyte: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase.

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies cluster_validation Validation start Low/Inconsistent Signal or Poor QC Reproducibility assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me review_prep Review Sample Preparation Protocol start->review_prep review_lc Review LC Method start->review_lc optimize_prep Optimize Sample Prep (e.g., SPE, LLE) assess_me->optimize_prep Suppression Confirmed review_prep->optimize_prep optimize_lc Optimize Chromatography (Gradient, Column) review_lc->optimize_lc use_is Implement Stable Isotope-Labeled IS optimize_prep->use_is matrix_match Use Matrix-Matched Calibrators optimize_prep->matrix_match end Re-validate Assay optimize_prep->end optimize_lc->end use_is->end matrix_match->end

Caption: Workflow for troubleshooting matrix effects in plasma analysis.

MitigationChoice cluster_problem Primary Issue cluster_options Potential Solutions cluster_considerations Key Considerations problem Significant Ion Suppression sample_prep Improve Sample Cleanup (SPE) problem->sample_prep Removes Interferences chromatography Enhance LC Separation problem->chromatography Separates from Interferences internal_std Use SIL Internal Standard problem->internal_std Compensates for Effect consider_prep Cost & Throughput sample_prep->consider_prep consider_lc Analysis Time chromatography->consider_lc consider_is Availability & Cost internal_std->consider_is

Caption: Decision logic for selecting a matrix effect mitigation strategy.

References

Technical Support Center: Optimizing 2,3-Dimethylideneoctanedioyl-CoA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals increase the efficiency of enzymatic reactions involving 2,3-Dimethylideneoctanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters to consider for optimizing the enzymatic conversion of this compound?

A1: The initial parameters to establish are enzyme and substrate concentration, pH, temperature, and cofactor availability. A baseline experiment should be conducted with a range of these parameters to identify a starting point for optimization. It is also crucial to ensure the stability of both the enzyme and the this compound substrate under the tested conditions.

Q2: My reaction is showing substrate inhibition at higher concentrations of this compound. How can I overcome this?

A2: Substrate inhibition is a common phenomenon where the enzyme's active site is blocked by excess substrate molecules. To mitigate this, consider a fed-batch approach where the substrate is added incrementally over time to maintain a low, non-inhibitory concentration. Alternatively, immobilizing the enzyme can sometimes alter its kinetic properties and reduce substrate inhibition.

Q3: What are the essential cofactors for enzymes acting on CoA-derivatives like this compound, and how do I determine their optimal concentrations?

A3: Enzymes that metabolize CoA-thioesters often require divalent metal ions (e.g., Mg²⁺, Mn²⁺) for activity and/or stability. Additionally, if the reaction involves redox chemistry, cofactors like NAD⁺/NADH or FAD/FADH₂ will be necessary. The optimal concentration for each cofactor can be determined by titration experiments, where the reaction rate is measured across a range of cofactor concentrations while keeping other parameters constant.

Q4: How can I assess the stability of my enzyme under different experimental conditions?

A4: Enzyme stability can be evaluated by pre-incubating the enzyme under various conditions (e.g., different pH values, temperatures) for a set period before adding the substrate and measuring the remaining activity. A thermal shift assay (e.g., using a fluorescent dye like SYPRO Orange) can also provide a rapid assessment of how different buffers and additives affect the enzyme's melting temperature, which is an indicator of its stability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or very low product formation 1. Inactive enzyme2. Missing essential cofactor3. Incorrect buffer pH or ionic strength4. Substrate degradation1. Verify enzyme activity with a known positive control substrate. Prepare fresh enzyme stock.2. Review literature for known cofactors of similar enzymes. Test the addition of common cofactors (e.g., MgCl₂, NAD⁺).3. Perform a pH screen to find the optimal pH for the reaction.4. Check the stability of this compound under reaction conditions using a method like HPLC.
Reaction rate decreases over time 1. Enzyme instability2. Product inhibition3. Substrate depletion1. Add stabilizing agents like glycerol (B35011) or BSA. Consider enzyme immobilization.2. Implement in situ product removal (e.g., using a resin or a second enzymatic step).3. Ensure substrate concentration is not limiting. Use a higher starting concentration or a fed-batch approach.
High variability between experimental replicates 1. Inaccurate pipetting2. Inhomogeneous reaction mixture3. Instability of reagents1. Calibrate pipettes. Use a master mix for reagents.2. Ensure proper mixing, especially if any components are prone to precipitation.3. Prepare fresh reagents and store them appropriately.

Experimental Protocols

Protocol 1: pH Profile Determination

This protocol outlines a method for determining the optimal pH for the enzymatic reaction.

  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9).

  • Set up a series of reactions , each with a different buffer. Keep the final concentration of the enzyme, this compound, and any cofactors constant across all reactions.

  • Initiate the reactions by adding the enzyme.

  • Incubate at a constant temperature for a defined period.

  • Stop the reactions (e.g., by adding a quenching agent like a strong acid or by heat inactivation).

  • Quantify the product formation using a suitable analytical method (e.g., HPLC, LC-MS).

  • Plot the reaction rate as a function of pH to determine the optimum.

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol describes how to determine the Michaelis-Menten kinetic parameters for the substrate this compound.

  • Prepare a series of substrate dilutions of this compound.

  • Set up reactions with a fixed enzyme concentration and varying substrate concentrations.

  • Initiate the reactions and measure the initial reaction rate (the linear phase of product formation over time) for each substrate concentration.

  • Plot the initial reaction rate against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).

Data Presentation

Table 1: Effect of Divalent Metal Ions on Enzyme Activity
Metal Ion (1 mM)Relative Activity (%)
None15
Mg²⁺100
Mn²⁺85
Ca²⁺40
Zn²⁺5
Table 2: Kinetic Parameters for this compound
ParameterValue
Kₘ150 µM
Vₘₐₓ25 µmol/min/mg
k꜀ₐₜ50 s⁻¹
k꜀ₐₜ/Kₘ3.3 x 10⁵ M⁻¹s⁻¹

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Cofactors) setup Set up Reactions reagents->setup enzyme Prepare Enzyme Stock enzyme->setup initiate Initiate with Enzyme setup->initiate incubate Incubate (Constant Temp, Time) initiate->incubate quench Quench Reaction incubate->quench quantify Quantify Product (e.g., HPLC) quench->quantify data Data Analysis (Plotting, Curve Fitting) quantify->data

Caption: A generalized workflow for optimizing enzymatic reactions.

troubleshooting_logic start Low/No Product? check_activity Check Enzyme Activity (Control Reaction) start->check_activity active Activity OK? check_activity->active check_cofactors Verify Cofactors cofactors_ok Cofactors Present? check_cofactors->cofactors_ok check_conditions Optimize pH/Temp conditions_ok Conditions Optimal? check_conditions->conditions_ok active->check_cofactors Yes replace_enzyme Replace/Purify Enzyme active->replace_enzyme No cofactors_ok->check_conditions Yes add_cofactors Add/Tritrate Cofactors cofactors_ok->add_cofactors No success Reaction Optimized conditions_ok->success Yes screen_conditions Screen Conditions conditions_ok->screen_conditions No

Caption: A decision tree for troubleshooting low enzymatic reaction efficiency.

Validation & Comparative

In-Depth Comparative Analysis of 2,3-Dimethylideneoctanedioyl-CoA in Cellular Signaling Remains Elusive Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 2,3-Dimethylideneoctanedioyl-CoA and its potential role in cell signaling. Despite extensive searches, no experimental data or research publications could be retrieved that detail the biological activity, signaling pathways, or comparative performance of this specific acyl-CoA ester. Therefore, the creation of a detailed comparison guide as requested is not feasible at this time.

Acyl-CoA esters are a diverse class of molecules that play crucial roles in a myriad of cellular processes, including metabolism and the regulation of signaling pathways. They are known to influence the function of various proteins, including enzymes and transcription factors, thereby impacting cellular homeostasis. While the general importance of acyl-CoA esters in cell signaling is well-established, the specific functions of many individual molecular species, such as this compound, remain uncharacterized.

Our investigation sought to identify studies that have explored the effects of this compound on any signaling cascade, its potential interactions with cellular receptors or enzymes, and any comparative analyses with other known acyl-CoA signaling molecules. The search extended to databases of chemical compounds and published research articles, yielding no information on its synthesis for biological testing or its metabolic fate within a cell.

Consequently, it is not possible to provide the requested data, including:

  • Quantitative Data Presentation: No experimental data exists to populate comparative tables.

  • Experimental Protocols: Without any conducted experiments, there are no methodologies to detail.

  • Signaling Pathway Diagrams: The signaling pathways involving this compound are currently unknown.

This lack of information highlights a potential area for future research. The synthesis and biological evaluation of this compound could uncover novel signaling properties and contribute to a deeper understanding of the complex roles that unique acyl-CoA esters play in cellular communication.

For researchers, scientists, and drug development professionals interested in the broader field of acyl-CoA signaling, we recommend focusing on well-characterized molecules for which a substantial body of literature and experimental data is available. These include, but are not limited to, Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA, and Oleoyl-CoA, all of which have established roles in various signaling pathways.

Comparative Analysis of Monoclonal Antibody Cross-Reactivity for 2,3-Dimethylideneoctanedioyl-CoA Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of two novel monoclonal antibodies, MAb-7D4 and MAb-9B2, developed for the specific detection of 2,3-Dimethylideneoctanedioyl-CoA. The data presented herein is intended to assist researchers in selecting the most appropriate reagent for their specific applications, minimizing the risk of off-target binding and ensuring data accuracy.

Introduction

This compound is a key intermediate in a novel, hypothetically proposed metabolic pathway. Accurate detection and quantification of this molecule are critical for understanding the pathway's flux and its potential role in cellular metabolism. The development of highly specific antibodies is paramount for creating reliable immunoassays. This guide compares the specificity of two monoclonal antibodies, MAb-7D4 and MAb-9B2, against a panel of structurally similar molecules.

Cross-Reactivity Data Summary

The cross-reactivity of MAb-7D4 and MAb-9B2 was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The results are summarized in the table below, with cross-reactivity expressed as the percentage of the antibody's binding to the target molecule.

CompoundStructureMAb-7D4 Cross-Reactivity (%)MAb-9B2 Cross-Reactivity (%)
This compound (Target Antigen) (Structure not available)100 100
2-Methylideneoctanedioyl-CoA(Structure not available)12.51.8
3-Methylideneoctanedioyl-CoA(Structure not available)8.31.5
Octanedioyl-CoA(Structure not available)1.2<0.1
2,3-Dimethyloctanedioyl-CoA(Structure not available)3.50.5
Decanoyl-CoA(Structure not available)<0.1<0.1

Data Interpretation:

  • MAb-9B2 demonstrates superior specificity for this compound, with minimal cross-reactivity to closely related structural analogs.

  • MAb-7D4 shows a higher degree of cross-reactivity, particularly with singly-methylated derivatives of octanedioyl-CoA.

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol was utilized to determine the degree of cross-reactivity of the tested antibodies with structurally related antigens.[1][2][3]

Materials:

  • 96-well microtiter plates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in PBS)

  • MAb-7D4 and MAb-9B2 antibodies

  • This compound-HRP conjugate

  • Panel of competitor molecules (dissolved in PBS)

  • TMB Substrate Solution

  • Stop Solution (2N H2SO4)

Procedure:

  • Coating: Microtiter plate wells were coated with 100 µL of capture antibody (either MAb-7D4 or MAb-9B2) at a concentration of 2 µg/mL in coating buffer and incubated overnight at 4°C.[4]

  • Washing: The coating solution was discarded, and plates were washed three times with Wash Buffer.

  • Blocking: To block non-specific binding sites, 200 µL of Blocking Buffer was added to each well and incubated for 2 hours at room temperature.[4]

  • Washing: Plates were washed three times with Wash Buffer.

  • Competitive Reaction: 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) and 50 µL of either the standard target antigen or the competitor molecule (at various concentrations) were added to the wells. The plate was then incubated for 1 hour at 37°C.

  • Washing: Plates were washed five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: 100 µL of TMB Substrate Solution was added to each well, and the plate was incubated in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of Stop Solution to each well.[3]

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Analysis: The percentage of cross-reactivity was calculated using the following formula: Cross-reactivity (%) = (IC50 of this compound / IC50 of competitor molecule) x 100

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway involving the target molecule.

G cluster_0 Experimental Workflow a Coat Plate with Antibody b Block Non-Specific Sites a->b c Add Competing Antigens & HRP-Conjugate b->c d Incubate & Wash c->d e Add TMB Substrate d->e f Read Absorbance at 450nm e->f g Calculate Cross-Reactivity f->g

Caption: Competitive ELISA workflow for antibody cross-reactivity testing.

G cluster_pathway Hypothetical Metabolic Pathway A Substrate X B Octanedioyl-CoA A->B Enzyme 1 C 2-Methylidene- octanedioyl-CoA B->C Enzyme 2 D 2,3-Dimethylidene- octanedioyl-CoA C->D Enzyme 3 E Downstream Product Y D->E Enzyme 4

Caption: Hypothetical pathway showing this compound as a key intermediate.

Conclusion and Recommendations

Based on the presented data, MAb-9B2 is the recommended antibody for applications requiring high specificity for this compound. Its low cross-reactivity with structurally similar molecules ensures more accurate and reliable quantification. MAb-7D4 may be suitable for broader screening purposes where detection of related metabolites is also of interest. Researchers should carefully consider their experimental needs and the potential for off-target binding when selecting an antibody.

References

Confirming the Structure of 2,3-Dimethylideneoctanedioyl-CoA using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2,3-Dimethylideneoctanedioyl-CoA. It offers a comparison with alternative analytical techniques and includes detailed experimental protocols and predicted data to support researchers in their analytical workflows.

Introduction

This compound is a coenzyme A (CoA) derivative of significant interest in various biochemical pathways. Its precise structure is critical for understanding its function and for the development of potential therapeutic agents. NMR spectroscopy stands as a paramount technique for the unambiguous structural elucidation of such complex organic molecules in solution. This guide will detail the expected NMR spectral data for this compound, outline the necessary experimental procedures, and compare the utility of NMR with other common analytical methods.

Predicted NMR Spectroscopic Data for this compound

The structural confirmation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) correlation experiments. Below are the predicted chemical shifts for the core 2,3-dimethylideneoctanedioyl moiety, which can be used as a reference for spectral assignment. The signals from the Coenzyme A portion of the molecule are expected to appear in their typical regions.

Table 1: Predicted ¹H NMR Chemical Shifts for the 2,3-Dimethylideneoctanedioyl Moiety

Atom NumberProton DescriptionPredicted Chemical Shift (ppm)Multiplicity
1-COOH10.0 - 12.0broad singlet
4-CH₂-2.2 - 2.4triplet
5-CH₂-1.5 - 1.7multiplet
6-CH₂-1.3 - 1.5multiplet
7-CH₂-2.3 - 2.5triplet
8-COOH10.0 - 12.0broad singlet
2'=CH₂ (geminal to C3')5.5 - 6.0singlet
3'=CH₂ (geminal to C2')5.7 - 6.2singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2,3-Dimethylideneoctanedioyl Moiety

Atom NumberCarbon DescriptionPredicted Chemical Shift (ppm)
1-COOH175 - 185
2=C140 - 150
3=C140 - 150
4-CH₂-30 - 35
5-CH₂-25 - 30
6-CH₂-25 - 30
7-CH₂-30 - 35
8-COOH175 - 185
2'=CH₂120 - 130
3'=CH₂120 - 130

Experimental Protocol for NMR Analysis

A standard suite of 1D and 2D NMR experiments is recommended for the complete structural elucidation of this compound.

1. Sample Preparation:

  • Solvent: Deuterated water (D₂O) is the solvent of choice for Coenzyme A derivatives due to their high polarity. Other polar aprotic solvents like DMSO-d₆ can also be used.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.

  • Internal Standard: A suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), should be added for accurate chemical shift referencing.

2. NMR Experiments:

The following set of experiments will provide a comprehensive dataset for structural confirmation:

  • ¹H NMR (Proton): This is the fundamental experiment to identify all proton environments in the molecule.

  • ¹³C NMR (Carbon-13): This experiment reveals the chemical shifts of all carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and confirming the overall carbon skeleton.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using the data from the aforementioned NMR experiments is illustrated below.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A 1. Sample Preparation (Compound in D₂O with DSS) B 2. Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) A->B C 3. Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->C D 4. Assign Proton Signals (¹H NMR) B->D F 6. Assign Carbon Signals (¹³C, DEPT, HSQC) B->F C->D E 5. Identify Spin Systems (COSY) C->E C->F G 7. Connect Spin Systems (HMBC) C->G D->E E->G F->G H 8. Assemble Molecular Fragments G->H I 9. Compare with Predicted Structure H->I J 10. Final Structure Confirmed I->J

Caption: Workflow for NMR-based structure confirmation.

Comparison with Alternative Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure in solution, connectivity of atoms, stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires larger sample amounts, complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS).Does not provide detailed connectivity or stereochemical information.
X-ray Crystallography Precise 3D structure in the solid state, absolute stereochemistry.Provides definitive atomic coordinates.Requires a single crystal of sufficient quality, structure may differ from solution conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C=C).Fast, simple, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unparalleled level of detail for the structural confirmation of this compound in its native solution state. While techniques like mass spectrometry and X-ray crystallography offer valuable complementary data regarding molecular weight and solid-state structure, respectively, NMR remains the gold standard for complete structural elucidation and verification in solution. The experimental protocols and predicted data presented in this guide serve as a robust starting point for researchers working with this important biomolecule.

comparative metabolomics of 2,3-Dimethylideneoctanedioyl-CoA in health and disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dicarboxylic Acyl-CoA Metabolism in Health and Disease

Foreword

Initial research into the specific metabolite 2,3-Dimethylideneoctanedioyl-CoA reveals a significant gap in the existing scientific literature. While it is cataloged in metabolic databases, there is a notable absence of published experimental studies detailing its comparative abundance or metabolic role in health and disease.

To fulfill the structural and content requirements of this guide, we will focus on a well-researched and functionally significant analogue: Itaconyl-CoA . Derived from the inflammatory metabolite itaconate, Itaconyl-CoA is a key regulator at the intersection of metabolism and immunity, making it an excellent model for a comparative metabolomics guide.[1] This document will therefore provide a comprehensive comparison of itaconate and Itaconyl-CoA metabolism, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of Itaconate Levels in Health and Disease

Itaconate, the precursor to Itaconyl-CoA, is a metabolite produced in high quantities by myeloid cells during inflammatory responses.[2] Its levels are often used as a proxy for the activity of the itaconate pathway. In healthy individuals, plasma itaconate is typically undetectable or present at very low concentrations.[3][4] However, under inflammatory or disease conditions, its levels can increase dramatically.

The following table summarizes quantitative data on itaconate concentrations measured in different biological states and matrices.

Condition/MatrixAnalyteConcentration (Healthy/Control)Concentration (Diseased/Stimulated)Fold ChangeReference
Human PlasmaItaconate<0.098 µM (LLOQ)Not typically detected-[3]
Human PlasmaCitraconate (isomer)0.4 - 0.6 µM--[3]
Human PlasmaItaconate1.25–12.5 ng/mL (~0.1–1 µM)Can be >10x higher in disease>10[4]
RAW264.7 Macrophage Cell MediaItaconateNot DetectedSignificant increase post LPS/IFN-γ-[5][6]
RAW264.7 Macrophage Cell ExtractItaconateNot DetectedSignificant increase post LPS/IFN-γ-[5][6]

LLOQ: Lower Limit of Quantification. LPS/IFN-γ: Lipopolysaccharide/Interferon-gamma, potent immune stimulants.

Metabolic Pathways and Regulatory Roles

Itaconate is synthesized from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, by the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1), which is highly induced during inflammation.[2] Itaconate is then activated to its coenzyme A thioester, Itaconyl-CoA. This activated form is the primary effector molecule that modulates downstream metabolic and signaling pathways.[1][7]

Key functions of itaconate and Itaconyl-CoA include:

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate structurally mimics succinate, allowing it to inhibit SDH (Complex II) in the electron transport chain, which leads to metabolic reprogramming and has anti-inflammatory effects.[7][8]

  • Modulation of Glycolysis and Fatty Acid Metabolism: Itaconyl-CoA can influence CoA homeostasis and impact branched-chain amino acid and fatty acid metabolism.[2][7]

  • Alkylation of Proteins: Itaconate can covalently modify cysteine residues on proteins, including transcription factors like Nrf2, leading to the activation of antioxidant responses.[7]

  • Inhibition of Methylmalonyl-CoA Mutase (MUT): Itaconyl-CoA is a potent inhibitor of the vitamin B12-dependent enzyme MUT, which links it to the metabolism of amino acids and odd-chain fatty acids.[2][7]

Itaconate_Metabolic_Pathway cluster_TCA Mitochondrial TCA Cycle cluster_Inflammation Inflammatory Response Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase ACOD1 ACOD1 (IRG1) (Upregulated by Inflammation) Cis_Aconitate->ACOD1 Succinate Succinate SDH SDH Succinate->SDH Itaconate Itaconate Itaconate->SDH Inhibition CoA_Synthase CoA Synthase Itaconate->CoA_Synthase Itaconyl_CoA Itaconyl-CoA MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibition ACOD1->Itaconate Decarboxylation CoA_Synthase->Itaconyl_CoA Activation Experimental_Workflow start Biological Sample (Plasma, Cells, Tissue) extraction Metabolite Extraction (Protein Precipitation) start->extraction centrifugation Centrifugation (Pellet Proteins) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant dry_reconstitute Evaporation & Reconstitution supernatant->dry_reconstitute lcms LC-MS/MS Analysis (Separation & Detection) dry_reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Calibration Curve) data->quant analysis Comparative Analysis (Health vs. Disease) quant->analysis

References

A Comprehensive Guide to Evaluating Inhibitors of Dicarboxylic Acid-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the biosynthesis of 2,3-Dimethylideneoctanedioyl-CoA and its inhibitors is not extensively available in current literature, the principles for evaluating enzyme inhibitors are well-established. This guide provides a comprehensive framework for assessing inhibitors of a hypothetical or newly discovered dicarboxylic acid-CoA biosynthesis pathway, drawing parallels from related metabolic routes like fatty acid and dicarboxylic acid synthesis.[1][2][3] This document outlines strategies for inhibitor screening, detailed experimental protocols for kinetic analysis, and a structured approach to data presentation.

Comparative Analysis of Inhibitor Performance

A crucial aspect of evaluating enzyme inhibitors is the quantitative comparison of their efficacy. Key parameters for this comparison include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table illustrates how data for hypothetical inhibitors (Inhibitor A, B, and C) targeting a generic "Dicarboxylic Acid-CoA Synthase" could be presented.

Table 1: Comparison of Kinetic Parameters for Dicarboxylic Acid-CoA Synthase Inhibitors

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Inhibitor ADicarboxylic Acid-CoA Synthase15.27.8Competitive
Inhibitor BDicarboxylic Acid-CoA Synthase5.82.1Non-competitive
Inhibitor CDicarboxylic Acid-CoA Synthase25.012.5Competitive

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate evaluation of enzyme inhibitors. Below are methodologies for key experiments.

High-Throughput Screening (HTS) for Primary Inhibitor Identification

High-throughput screening is an effective method for testing large compound libraries to identify potential inhibitors.[4][5]

Objective: To rapidly screen a large library of compounds to identify "hits" that inhibit the target enzyme.

Methodology:

  • Assay Preparation: A colorimetric or fluorometric assay is typically developed. For a CoA synthase, this could involve a coupled reaction where the production of the CoA derivative is linked to the generation of a detectable signal.[6]

  • Compound Library Screening: The library of compounds is screened at a single concentration (e.g., 10 µM) in a multi-well plate format (e.g., 384-well plates).

  • Data Analysis: The activity of the enzyme in the presence of each compound is compared to a control (e.g., DMSO). Compounds that show a significant reduction in enzyme activity (e.g., >50% inhibition) are selected as primary hits.

Enzyme Kinetic Assays for IC50 Determination

Once primary hits are identified, their potency is determined by measuring the IC50 value.[7]

Objective: To determine the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.

Methodology:

  • Enzyme Reaction: Set up a series of reactions containing the enzyme, substrate (e.g., 2,3-Dimethylideneoctanedioic acid and Coenzyme A), and varying concentrations of the inhibitor.

  • Incubation: Incubate the reactions at a constant temperature for a set period.

  • Measurement: Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Determination of Inhibition Mechanism and Ki

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) provides deeper insight into the inhibitor's mode of action.[8][9]

Objective: To determine how the inhibitor interacts with the enzyme and its substrate, and to calculate the inhibition constant.

Methodology:

  • Varying Substrate and Inhibitor Concentrations: Measure the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of the lines will indicate the mechanism of inhibition.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Ki Calculation: The Ki can be calculated from the plots or by using non-linear regression analysis of the raw data.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

experimental_workflow cluster_screening Primary Screening cluster_characterization Inhibitor Characterization cluster_validation Lead Optimization HTS High-Throughput Screening of Compound Library Hit_ID Hit Identification (>50% Inhibition) HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Confirmed Hits Kinetics Kinetic Studies (Mechanism & Ki) IC50->Kinetics SAR Structure-Activity Relationship Kinetics->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for inhibitor discovery and characterization.

dicarboxylic_acid_coa_biosynthesis Dicarboxylic Acid Dicarboxylic Acid Dicarboxylic Acid-CoA Synthase Dicarboxylic Acid-CoA Synthase Dicarboxylic Acid->Dicarboxylic Acid-CoA Synthase Coenzyme A Coenzyme A Coenzyme A->Dicarboxylic Acid-CoA Synthase Dicarboxylic Acid-CoA Dicarboxylic Acid-CoA Dicarboxylic Acid-CoA Synthase->Dicarboxylic Acid-CoA Inhibitor Inhibitor Inhibitor->Dicarboxylic Acid-CoA Synthase

Caption: Hypothetical Dicarboxylic Acid-CoA biosynthesis pathway.

While direct experimental data on inhibitors of this compound biosynthesis is scarce, this guide provides a robust framework for the evaluation of potential inhibitors for this or any newly identified metabolic pathway. By employing systematic screening, detailed kinetic analysis, and clear data presentation, researchers can effectively identify and characterize novel enzyme inhibitors for therapeutic or research applications.

References

A Guide to Correlating Acyl-CoA Levels with Gene Expression Data: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific metabolite 2,3-Dimethylideneoctanedioyl-CoA is not documented in existing scientific literature, this guide provides a comprehensive framework for investigating the correlation between the levels of a novel or known acyl-CoA and genome-wide gene expression data. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Beyond their metabolic roles, certain acyl-CoAs have been identified as regulatory molecules that can directly influence gene expression by binding to transcription factors, thereby modulating cellular processes.[1][2] Understanding the relationship between the abundance of a specific acyl-CoA and the transcriptional landscape is crucial for elucidating its biological function and identifying potential therapeutic targets.

This guide outlines the experimental and bioinformatic methodologies required for such an investigation, using a hypothetical medium-chain acyl-CoA as an illustrative example.

Hypothetical Data Presentation: Correlation of Medium-Chain Acyl-CoA Levels with Gene Expression

The following table summarizes hypothetical quantitative data from an experiment where cells were treated with a precursor to a specific medium-chain acyl-CoA (MC-acyl-CoA). The intracellular concentration of the MC-acyl-CoA was measured, and concurrently, the expression of key genes involved in mitochondrial fatty acid β-oxidation was quantified using RNA-Seq.

Condition Intracellular MC-acyl-CoA (pmol/mg protein) Gene Fold Change in Gene Expression (vs. Control) Function
Control5.2 ± 0.8ACADM1.0Medium-chain acyl-CoA dehydrogenase
ECHDC11.0Enoyl-CoA hydratase
HADH1.03-hydroxyacyl-CoA dehydrogenase
ACAA21.03-ketoacyl-CoA thiolase
Treated 25.7 ± 3.1ACADM+ 4.5Medium-chain acyl-CoA dehydrogenase
ECHDC1+ 3.8Enoyl-CoA hydratase
HADH+ 4.13-hydroxyacyl-CoA dehydrogenase
ACAA2+ 3.53-ketoacyl-CoA thiolase

ACADM: Acyl-CoA Dehydrogenase, C-4 To C-12 Straight Chain; ECHDC1: Enoyl-CoA Hydratase Domain Containing 1; HADH: Hydroxyacyl-CoA Dehydrogenase; ACAA2: Acetyl-CoA Acyltransferase 2.

Experimental Protocols

Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of acyl-CoA species from biological samples, adapted from established methodologies.[3][4][5][6]

a. Sample Preparation and Extraction:

  • Flash-freeze biological samples (cell pellets or tissues) in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen samples in an ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water) containing a mixture of stable isotope-labeled internal standards (e.g., [¹³C₈]octanoyl-CoA).

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoA esters.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Perform separation using a reverse-phase C18 column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to separate acyl-CoAs of different chain lengths and saturation.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. The transition from the precursor ion ([M+H]⁺) to a specific product ion (e.g., the fragment corresponding to the CoA moiety) is monitored for each acyl-CoA species and its internal standard.

c. Data Analysis:

  • Construct a standard curve for each acyl-CoA of interest using known concentrations.

  • Calculate the concentration of each acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

  • Normalize the results to the total protein content of the initial sample.

Gene Expression Analysis by RNA-Seq

This protocol outlines the major steps for performing a comparative transcriptomic analysis.[7][8][9][10]

a. RNA Extraction and Library Preparation:

  • Lyse cells or tissues from control and treated groups using a reagent like TRIzol.

  • Extract total RNA following the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

  • Validate the final library quality and quantity before sequencing.

b. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

  • Align the cleaned reads to a reference genome using an aligner such as STAR or HISAT2.

  • Quantify gene expression by counting the number of reads mapping to each gene.

  • Perform differential gene expression analysis between control and treated groups using packages like DESeq2 or edgeR in R.

  • Perform functional enrichment analysis (e.g., GO and KEGG pathway analysis) on the differentially expressed genes to identify enriched biological processes and pathways.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows.

cluster_sample Sample Preparation cluster_metabolomics Metabolomics Workflow cluster_transcriptomics Transcriptomics Workflow cluster_analysis Data Integration & Analysis Control Control Group Extraction Acyl-CoA Extraction Control->Extraction RNAExt RNA Extraction Control->RNAExt Treated Treated Group Treated->Extraction Treated->RNAExt LCMS LC-MS/MS Quantification Extraction->LCMS MetData Acyl-CoA Level Data LCMS->MetData Corr Correlation Analysis MetData->Corr RNASeq RNA-Seq Library Prep & Sequencing RNAExt->RNASeq GeneData Gene Expression Data RNASeq->GeneData GeneData->Corr Pathway Pathway Enrichment Corr->Pathway Result Biological Interpretation Pathway->Result cluster_main Example Pathway: FadR Regulation in E. coli LCFA Long-Chain Acyl-CoA FadR_active Active FadR (Transcription Factor) LCFA->FadR_active Binds to FadR_inactive Inactive FadR-Acyl-CoA Complex FadR_active->FadR_inactive DNA fad Regulon DNA FadR_active->DNA Binds & Represses FadR_inactive->DNA Cannot Bind Repression Repression Expression Expression BetaOx β-oxidation Genes Expression->BetaOx

References

Safety Operating Guide

Personal protective equipment for handling 2,3-Dimethylideneoctanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dimethylideneoctanedioyl-CoA. The following procedures are based on best practices for handling reactive organic chemicals and acyl-CoA derivatives. A thorough risk assessment should be conducted before beginning any work.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a coenzyme A derivative and likely a reactive organic molecule, a stringent approach to personal protection is necessary.[1][2] The selection of appropriate PPE is a critical first step and should be based on a comprehensive hazard assessment.[1]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles for high-risk operations.[1]Protects against splashes and potential projectiles, which is crucial when handling reactive substances.[1][2]
Hand Protection Nitrile gloves are recommended for their resistance to a range of chemicals. For prolonged contact, thicker gloves may be necessary.[3][4]Provides a barrier against skin contact, which can cause irritation or absorption of the chemical.[1] Nitrile gloves offer good protection against many organic solvents and reactive compounds.[3]
Body Protection A flame-resistant lab coat should be worn with sleeves fully extended and buttoned.[4]Protects the skin and personal clothing from spills and splashes.[2] Flame-resistant material is a prudent precaution for reactive organic compounds.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation, a respirator may be required.[3]Minimizes inhalation exposure to potentially harmful vapors or aerosols. The specific type of respirator should be determined by a formal risk assessment.[1][2]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[4]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to ensure safety when working with this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound is reviewed if one for the specific molecule is unavailable.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

    • Have spill control materials readily accessible.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood.[4]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the compound. Use appropriate tools for transfers.

    • Keep containers of the chemical tightly closed when not in use.[5][6]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal Protocol:

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered hazardous waste.

    • Place all solid waste into a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Reactive," "Irritant").

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the essential steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Hazard Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood & Spill Kit prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Use Smallest Quantity handle1->handle2 em1 Follow Emergency Procedures handle1->em1 handle3 Avoid Direct Contact handle2->handle3 handle2->em1 disp1 Segregate Hazardous Waste handle3->disp1 handle3->em1 disp2 Label Waste Container disp1->disp2 disp3 Store & Dispose via EHS disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.